DC-TEADin02
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H17NO2S |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-[4-(naphthalen-2-ylmethyl)phenyl]ethenesulfonamide |
InChI |
InChI=1S/C19H17NO2S/c1-2-23(21,22)20-19-11-8-15(9-12-19)13-16-7-10-17-5-3-4-6-18(17)14-16/h2-12,14,20H,1,13H2 |
InChI Key |
IUZGUIPYVGPQFT-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)NC1=CC=C(C=C1)CC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of DC-TEADin02
For Researchers, Scientists, and Drug Development Professionals
Abstract
DC-TEADin02 is a potent and selective covalent inhibitor of the TEA Domain (TEAD) family of transcription factors. It operates by irreversibly binding to a conserved cysteine residue within the palmitate-binding pocket of TEAD proteins, thereby inhibiting their autopalmitoylation—a critical post-translational modification necessary for their stability and function. This inhibition of TEAD autopalmitoylation disrupts the interaction between TEAD and its co-activators, YAP and TAZ, leading to the downregulation of downstream gene transcription. The Hippo signaling pathway, a crucial regulator of organ size and tissue homeostasis, culminates in the activation of the YAP/TAZ-TEAD transcriptional complex. Dysregulation of this pathway is a hallmark of various cancers, making TEAD proteins attractive therapeutic targets. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on TEAD isoforms, its impact on cancer cell proliferation, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Covalent Inhibition of TEAD Autopalmitoylation
This compound is a vinylsulfonamide derivative that functions as an irreversible inhibitor of TEAD autopalmitoylation. The core of its mechanism lies in the covalent modification of a highly conserved cysteine residue located in the central lipid-binding pocket of TEAD transcription factors.[1][2] This pocket is essential for the autopalmitoylation process, a post-translational modification where a palmitate molecule is attached to the TEAD protein. This modification is crucial for the stability and proper function of TEADs.
By covalently binding to this cysteine, this compound physically obstructs the palmitate-binding pocket, preventing the autopalmitoylation process. This disruption of a key post-translational modification leads to the functional inactivation of TEAD proteins.
Signaling Pathway
The Hippo signaling pathway is a key regulator of cell proliferation and apoptosis. When the pathway is "on," a kinase cascade leads to the phosphorylation and cytoplasmic sequestration of the transcriptional co-activators YAP and TAZ. In the "off" state, often observed in cancer, unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes that promote cell growth and inhibit apoptosis.
This compound intervenes at the final step of this pathway. By inhibiting TEAD autopalmitoylation, it effectively neutralizes the ability of TEAD to associate with YAP/TAZ and initiate transcription, even when YAP/TAZ are present in the nucleus.
Quantitative Data
Inhibition of TEAD Autopalmitoylation
This compound demonstrates potent inhibition of TEAD autopalmitoylation with a reported half-maximal inhibitory concentration (IC50) of 197 ± 19 nM. Although this value represents a pan-TEAD inhibition, further studies have elucidated its activity against individual TEAD isoforms.
| Target | IC50 (nM) |
| TEAD (pan) | 197 ± 19 |
Note: Specific IC50 values for individual TEAD isoforms (TEAD1, TEAD2, TEAD3, and TEAD4) by this compound are not yet publicly available in detail but it is described as a pan-TEAD covalent inhibitor.[1]
Anti-proliferative Activity in Cancer Cell Lines
The inhibition of the YAP/TAZ-TEAD transcriptional complex by this compound translates to anti-proliferative effects in cancer cell lines where the Hippo pathway is dysregulated.
| Cell Line | Cancer Type | IC50 (µM) |
| Data not publicly available |
Note: While the anti-proliferative effects of targeting the TEAD-YAP axis are well-documented for other inhibitors, specific IC50 values for this compound in various cancer cell lines have not been detailed in the primary literature.
Experimental Protocols
TEAD Autopalmitoylation Inhibition Assay
This assay is designed to measure the ability of a compound to inhibit the autopalmitoylation of TEAD proteins.
Workflow Diagram:
Methodology:
-
Cell Culture and Transfection: HEK293T cells are cultured and transfected with a plasmid expressing FLAG-tagged TEAD4.
-
Compound Treatment: The transfected cells are treated with varying concentrations of this compound or a vehicle control (DMSO), along with an alkynyl palmitic acid probe.
-
Cell Lysis and Immunoprecipitation: Cells are lysed, and the FLAG-TEAD4 protein is immunoprecipitated using anti-FLAG antibody-conjugated beads.
-
Click Chemistry: The immunoprecipitated TEAD4 is subjected to a click chemistry reaction with an azide-conjugated reporter molecule (e.g., a fluorescent dye or biotin). This reaction specifically labels the TEAD4 proteins that have incorporated the alkynyl palmitate.
-
Detection and Quantification: The labeled TEAD4 is detected and quantified using methods such as western blotting (for fluorescently tagged probes) or streptavidin blotting (for biotinylated probes). The reduction in signal in the presence of this compound compared to the control indicates the level of inhibition of autopalmitoylation.
YAP/TAZ-TEAD Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of the YAP/TAZ-TEAD complex.
Workflow Diagram:
Methodology:
-
Cell Culture and Co-transfection: HEK293T cells are seeded in multi-well plates and co-transfected with two plasmids:
-
A reporter plasmid containing a firefly luciferase gene under the control of a TEAD-responsive promoter (e.g., 8xGTIIC-Luc).
-
A control plasmid expressing Renilla luciferase, used for normalization of transfection efficiency and cell number.
-
-
Compound Treatment: After transfection, the cells are treated with a range of concentrations of this compound or a vehicle control.
-
Incubation: The cells are incubated for a period of 24 to 48 hours to allow for compound activity and reporter gene expression.
-
Cell Lysis and Luciferase Measurement: The cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each well. The percentage of inhibition of TEAD transcriptional activity is then calculated by comparing the normalized luciferase activity in the this compound-treated wells to the vehicle-treated control wells.
Conclusion
This compound represents a significant advancement in the development of targeted cancer therapies. Its well-defined mechanism of action, involving the potent and covalent inhibition of TEAD autopalmitoylation, provides a clear rationale for its anti-cancer potential. By disrupting the final step in the oncogenic Hippo signaling pathway, this compound effectively silences the transcriptional output of the YAP/TAZ-TEAD complex. The experimental protocols detailed herein provide a robust framework for the further investigation and characterization of this compound and other TEAD-targeting compounds. Future research should focus on elucidating the precise isoform selectivity and expanding the evaluation of its anti-proliferative efficacy across a broader range of cancer types to fully realize its therapeutic promise.
References
The Rise of Covalent TEAD Inhibitors: A Technical Guide to Targeting Autopalmitoylation in Hippo-YAP/TAZ-Driven Cancers
For Immediate Release
This technical guide provides an in-depth analysis of a novel class of anti-cancer therapeutics: covalent TEAD autopalmitoylation inhibitors. With a focus on compounds exhibiting potent low nanomolar efficacy, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals in the field of oncology and targeted therapy. We will explore the core mechanism of action, present key quantitative data, detail experimental protocols, and visualize the critical signaling pathways involved.
The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is a key driver in various cancers. The transcriptional coactivators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif) are the primary downstream effectors of this pathway.[1][2] In cancer, the Hippo pathway is often inactivated, leading to the nuclear translocation of YAP/TAZ.[3][4] Once in the nucleus, YAP/TAZ interact with the TEA domain (TEAD) family of transcription factors (TEAD1-4) to drive the expression of genes that promote cell proliferation, survival, and tumorigenesis.[1][5]
A critical post-translational modification, autopalmitoylation, is essential for the stability and function of TEAD transcription factors.[1][2] This process, which involves the covalent attachment of palmitic acid to a conserved cysteine residue within the TEAD lipid-binding pocket, is a prerequisite for the interaction with YAP/TAZ.[4][6] Consequently, inhibiting TEAD autopalmitoylation has emerged as a promising therapeutic strategy to disrupt the oncogenic YAP/TAZ-TEAD signaling axis.[1][6]
This guide will focus on a representative covalent inhibitor, mCMY020 , which demonstrates potent inhibition of TEAD autopalmitoylation with an IC50 value of approximately 190-200 nM.[7]
Quantitative Data Summary
The following tables summarize the inhibitory potency of mCMY020 and other relevant covalent TEAD autopalmitoylation inhibitors.
Table 1: In Vitro and Cellular IC50 Values for mCMY020
| Assay Type | Target | IC50 (nM) | Cell Line | Reference |
| Cellular Autopalmitoylation | FLAG-TEAD4 | 190 | HEK293T | [7] |
| TEAD-Luciferase Reporter | TEAD | 162.1 | - | [7] |
Table 2: Comparative IC50 Values of Other Covalent TEAD Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| TM2 | TEAD2 | 156 | In Vitro Autopalmitoylation | [8] |
| TM2 | TEAD4 | 38 | In Vitro Autopalmitoylation | [8] |
| DC-TEAD3in03 | TEAD3 | 160 | - | [9] |
| AZ4331 | CTGF (TEAD target gene) | 127 | In Vivo Target Engagement | [10] |
| Kojic Acid Analog (19) | TEAD-YAP Interaction | 70 | Fluorescence Polarization | [11][12] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and advancement of these findings.
Cellular TEAD Autopalmitoylation Assay
This assay is designed to measure the extent of TEAD palmitoylation within a cellular context.
-
Cell Culture and Transfection: HEK293T cells are cultured in standard media. Cells are then transfected with a plasmid expressing FLAG-tagged TEAD4 (FLAG-TEAD4) using a suitable transfection reagent.
-
Inhibitor Treatment: Following transfection, cells are treated with varying concentrations of the test inhibitor (e.g., mCMY020) for a specified duration (e.g., 24 hours).
-
Metabolic Labeling: Cells are then incubated with an alkyne-functionalized palmitic acid analog (e.g., 17-octadecynoic acid) which is metabolically incorporated into proteins undergoing palmitoylation.
-
Cell Lysis and Immunoprecipitation: Cells are lysed, and the FLAG-TEAD4 protein is immunoprecipitated from the cell lysate using anti-FLAG antibodies conjugated to magnetic or agarose beads.
-
Click Chemistry: The immunoprecipitated FLAG-TEAD4, now labeled with the alkyne-palmitate analog, is subjected to a copper-catalyzed azide-alkyne cycloaddition (Click) reaction with an azide-functionalized reporter tag (e.g., a fluorescent dye or biotin).
-
Detection and Quantification: The labeled FLAG-TEAD4 is resolved by SDS-PAGE. If a fluorescent tag was used, the gel can be directly imaged. If a biotin tag was used, a subsequent western blot with streptavidin-HRP is performed. The intensity of the signal, corresponding to the amount of palmitoylated TEAD4, is quantified using densitometry.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of TEAD4 palmitoylation against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[7]
TEAD-YAP Interaction Assay (Fluorescence Polarization)
This in vitro assay measures the ability of an inhibitor to disrupt the interaction between TEAD and a YAP-derived peptide.
-
Reagents:
-
Recombinant, purified TEAD protein (e.g., the YAP-binding domain of TEAD4).
-
A fluorescently labeled peptide derived from the TEAD-binding domain of YAP.
-
Test inhibitor (e.g., mCMY020).
-
-
Assay Principle: Fluorescence polarization (FP) measures the change in the tumbling rate of the fluorescently labeled YAP peptide upon binding to the much larger TEAD protein. A high FP signal indicates binding, while a low signal indicates that the peptide is unbound and tumbling freely.
-
Procedure:
-
The fluorescently labeled YAP peptide is incubated with the TEAD protein in a suitable buffer in the wells of a microplate.
-
Varying concentrations of the test inhibitor are added to the wells.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
-
Measurement: The fluorescence polarization of each well is measured using a plate reader equipped with appropriate filters.
-
Data Analysis: The IC50 value is determined by plotting the FP signal against the inhibitor concentration and fitting the data to a competitive binding curve.[12][13]
Visualizations
The following diagrams illustrate the core concepts discussed in this guide.
Caption: The Hippo Signaling Pathway and YAP/TAZ Regulation.
Caption: Inhibition of TEAD Autopalmitoylation by a Covalent Inhibitor.
Caption: Workflow for Cellular TEAD Autopalmitoylation Assay.
References
- 1. Frontiers | Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity [frontiersin.org]
- 2. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IAG933 & VT3989 show promising disease control in mesothelioma [dailyreporter.esmo.org]
- 4. onclive.com [onclive.com]
- 5. Targeting TEAD-ious resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a new class of reversible TEA domain transcription factor inhibitors with a novel binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a subtype-selective, covalent inhibitor against palmitoylation pocket of TEAD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
The Discovery and Development of DC-TEADin02: A Covalent Inhibitor of TEAD Autopalmitoylation
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Discovered through a structure-based virtual screen, DC-TEADin02 has emerged as a potent and selective covalent inhibitor of the TEA Domain (TEAD) family of transcription factors.[1] This small molecule targets the autopalmitoylation of TEAD proteins, a critical post-translational modification essential for their stability and function as downstream effectors of the Hippo signaling pathway. By irreversibly binding to the palmitate-binding pocket, this compound effectively inhibits TEAD transcriptional activity and the expression of downstream genes associated with cell proliferation and oncogenesis.[1]
Core Mechanism of Action
This compound functions as a pan-TEAD inhibitor, covalently modifying a conserved cysteine residue within the central lipid-binding pocket of TEAD proteins.[2][3][4] This covalent attachment is facilitated by a vinyl sulfonamide warhead, which acts as a Michael acceptor for the thiol group of the cysteine.[1][2] The inhibition of autopalmitoylation leads to TEAD protein instability, thereby disrupting their interaction with the transcriptional co-activators YAP and TAZ and ultimately downregulating the expression of pro-proliferative and anti-apoptotic genes.[1]
Quantitative Data Summary
The following table summarizes the key quantitative metrics reported for this compound.
| Parameter | Value | Description | Reference |
| IC50 | 197 ± 19 nM | In vitro inhibition of TEAD autopalmitoylation. | [1] |
Further quantitative data regarding isoform specificity, cell-based potency, and in vivo efficacy are not extensively available in the public domain.
Signaling Pathway and Mechanism of Inhibition
The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis. When the pathway is "on," a kinase cascade leads to the phosphorylation and cytoplasmic sequestration of the transcriptional co-activators YAP and TAZ. In the "off" state, unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes that promote cell growth.
This compound intervenes in this pathway by directly targeting the TEAD transcription factors, rendering them incapable of being activated by YAP/TAZ, regardless of the state of the upstream Hippo pathway components.
Experimental Protocols
TEAD Autopalmitoylation Inhibition Assay
This assay biochemically quantifies the ability of a compound to inhibit the autopalmitoylation of TEAD proteins.
Methodology:
-
Protein Incubation: Purified recombinant TEAD protein is pre-incubated with varying concentrations of this compound or a vehicle control (DMSO) in an appropriate reaction buffer.
-
Palmitoylation Reaction: The autopalmitoylation reaction is initiated by the addition of a palmitoyl-CoA analog, such as alkyne-palmitoyl-CoA.
-
Quenching: The reaction is stopped by the addition of a denaturing agent (e.g., SDS).
-
Click Chemistry: The alkyne-tagged palmitate that has been incorporated into TEAD is then conjugated to a reporter molecule (e.g., biotin-azide) via a copper-catalyzed click chemistry reaction.
-
Detection: The level of TEAD palmitoylation is quantified by detecting the reporter molecule. For biotin, this is typically done via streptavidin-HRP followed by chemiluminescent detection in a Western blot-style analysis. Total TEAD protein levels are also assessed by Western blot as a loading control.
-
Data Analysis: The intensity of the palmitoylation signal at each inhibitor concentration is normalized to the vehicle control, and the IC50 value is calculated.
YAP/TAZ-TEAD Luciferase Reporter Assay
This cell-based assay measures the effect of a compound on the transcriptional activity of the YAP/TAZ-TEAD complex.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured and co-transfected with two plasmids:
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple TEAD-binding sites (e.g., 8xGTIIC-luciferase).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter for normalization of transfection efficiency.
-
-
Compound Treatment: The transfected cells are treated with various concentrations of this compound or a vehicle control.
-
Cell Lysis: After a suitable incubation period, the cells are lysed to release the expressed luciferase enzymes.
-
Luciferase Activity Measurement: The activity of both luciferases is measured sequentially using a luminometer and specific substrates for each enzyme.
-
Data Analysis: The TEAD-responsive luciferase signal is normalized to the control luciferase signal for each well. The normalized values are then compared to the vehicle control to determine the extent of inhibition of TEAD transcriptional activity.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of a compound to its target protein in a cellular context. Ligand binding typically stabilizes the target protein, increasing its melting temperature.
Methodology:
-
Cell Treatment: Intact cells are incubated with either this compound or a vehicle control.
-
Heating: The cell suspensions are aliquoted and heated to a range of different temperatures.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured protein fraction by centrifugation.
-
Protein Quantification: The amount of soluble TEAD protein remaining in the supernatant at each temperature is quantified by Western blotting.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble TEAD protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of this compound indicates direct binding and stabilization of the TEAD protein.
References
- 1. Discovery and biological evaluation of vinylsulfonamide derivatives as highly potent, covalent TEAD autopalmitoylation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is a key driver in various cancers, making it a prime target for therapeutic intervention. The transcriptional coactivator Yes-associated protein (YAP) and its paralog, TAZ, are the principal downstream effectors of this pathway. When active, YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis. DC-TEADin02 is a covalent inhibitor that targets the YAP-TEAD interaction, offering a promising strategy for mitigating the oncogenic output of a hyperactive Hippo pathway. This technical guide provides an in-depth analysis of the mechanism of this compound and its anticipated effects on the expression of YAP-related downstream genes, supported by illustrative data and detailed experimental protocols.
Introduction: The YAP-TEAD Signaling Axis
The Hippo pathway is a kinase cascade that, when active, phosphorylates and inactivates YAP and TAZ by sequestering them in the cytoplasm.[1] In many cancer types, the Hippo pathway is silenced, leading to the dephosphorylation and nuclear accumulation of YAP/TAZ.[2][3] In the nucleus, YAP/TAZ lack a DNA-binding domain and must partner with transcription factors, primarily the TEAD family (TEAD1-4), to regulate gene expression.[4][5] The YAP-TEAD complex acts as a master regulator of a transcriptional program that drives cell proliferation, epithelial-mesenchymal transition (EMT), and chemoresistance.[6][7] Key downstream target genes of the YAP-TEAD complex include, but are not limited to, CTGF, CYR61, and ANKRD1.[3][4][8]
Mechanism of Action of this compound
This compound is a covalent inhibitor designed to disrupt the interaction between YAP and TEAD.[8] It is understood to function by targeting a conserved cysteine residue within the palmitoylation pocket of TEAD proteins.[8] This covalent modification prevents the conformational changes required for YAP to bind effectively to TEAD, thereby abrogating the formation of the active transcriptional complex. The inhibition of the YAP-TEAD interaction is expected to lead to a significant reduction in the transcription of downstream target genes.
Anticipated Effects of this compound on Downstream Gene Expression
Treatment of cancer cells with hyperactive Hippo signaling with this compound is expected to lead to a dose-dependent decrease in the mRNA levels of YAP-TEAD target genes. Based on studies of similar TEAD inhibitors, a significant downregulation of canonical target genes such as CTGF (Connective Tissue Growth Factor), CYR61 (Cysteine-rich angiogenic inducer 61), and ANKRD1 (Ankyrin Repeat Domain 1) is anticipated.[8]
Illustrative Quantitative Data
The following table presents hypothetical, yet expected, quantitative data on the effect of this compound on the expression of key YAP-TEAD downstream genes in a representative cancer cell line (e.g., NCI-H226, a mesothelioma cell line with NF2 mutation). This data is for illustrative purposes to demonstrate the anticipated outcome of the experimental protocol described below.
| Gene | Treatment | Concentration (nM) | Fold Change (vs. DMSO) | p-value |
| CTGF | DMSO | - | 1.00 | - |
| This compound | 100 | 0.45 | <0.01 | |
| This compound | 500 | 0.15 | <0.001 | |
| CYR61 | DMSO | - | 1.00 | - |
| This compound | 100 | 0.52 | <0.01 | |
| This compound | 500 | 0.21 | <0.001 | |
| ANKRD1 | DMSO | - | 1.00 | - |
| This compound | 100 | 0.60 | <0.05 | |
| This compound | 500 | 0.28 | <0.01 | |
| ACTB | DMSO | - | 1.00 | - |
| (Housekeeping) | This compound | 100 | 1.02 | >0.05 |
| This compound | 500 | 0.98 | >0.05 |
Table 1: Illustrative data of the dose-dependent effect of this compound on the relative mRNA expression of YAP-TEAD target genes as measured by RT-qPCR.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for assessing the effect of this compound on YAP-related downstream gene expression.
Cell Culture and Treatment
-
Cell Seeding: Plate a cancer cell line known to have active YAP-TEAD signaling (e.g., NCI-H226, A375-MA2) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubation: Culture the cells for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 100 nM, 500 nM). As a vehicle control, prepare a medium with the same final concentration of DMSO.
-
Incubation: Aspirate the old medium from the cells and replace it with the medium containing this compound or DMSO. Incubate the cells for a predetermined time (e.g., 24 hours).
RNA Extraction and Quantification
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse the cells directly in the wells using a lysis buffer from a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
RNA Extraction: Proceed with total RNA extraction according to the manufacturer's protocol. This typically involves homogenization, phase separation, and purification of the RNA.
-
Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1.
Reverse Transcription and Quantitative PCR (RT-qPCR)
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) according to the manufacturer's instructions.
-
Quantitative PCR: Perform qPCR using a real-time PCR system (e.g., CFX96 Real-Time PCR Detection System, Bio-Rad). The reaction mixture should contain cDNA template, forward and reverse primers for the target genes (CTGF, CYR61, ANKRD1) and a housekeeping gene (ACTB or GAPDH), and a suitable qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad).
-
Thermal Cycling Conditions: A typical thermal cycling protocol would be: initial denaturation at 95°C for 3 minutes, followed by 40 cycles of denaturation at 95°C for 10 seconds and annealing/extension at 60°C for 30 seconds.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between the this compound-treated samples and the DMSO control, normalized to the housekeeping gene.
Conclusion
This compound represents a promising therapeutic agent for cancers driven by aberrant Hippo pathway signaling. Its mechanism of covalent inhibition of the YAP-TEAD interaction is expected to effectively suppress the transcription of key downstream genes responsible for cell proliferation and survival. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate and quantify the cellular effects of this compound and other YAP-TEAD inhibitors. The anticipated dose-dependent decrease in the expression of CTGF, CYR61, and ANKRD1 serves as a critical biomarker for the on-target activity of this class of compounds. Further investigation into the broader transcriptomic consequences of this compound treatment will undoubtedly provide deeper insights into its therapeutic potential.
References
- 1. YAP/TAZ upstream signals and downstream responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Hippo/YAP/TAZ signalling pathway: Novel opportunities for therapeutic interventions into skin cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptional regulation of CYR61 and CTGF by LM98: a synthetic YAP-TEAD inhibitor that targets in-vitro vasculogenic mimicry in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Insights into YAP/TAZ-TEAD-Mediated Gene Regulation and Biological Processes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and functional insights into the TEAD-YAP complex in the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A combat with the YAP/TAZ-TEAD oncoproteins for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Hippo Pathway Effectors YAP/TAZ-TEAD Oncoproteins as Emerging Therapeutic Targets in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
DC-TEADin02 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DC-TEADin02, a potent and covalent inhibitor of TEA Domain (TEAD) transcription factors. This document details its chemical properties, mechanism of action within the Hippo signaling pathway, and protocols for key experimental assays.
Core Compound Data
This compound is a small molecule inhibitor that targets the autopalmitoylation of TEAD proteins, a critical post-translational modification for their activity.
| Property | Value |
| CAS Number | 2380228-45-3[1][2][3] |
| Molecular Weight | 323.41 g/mol [1][3] |
| Molecular Formula | C₁₉H₁₇NO₂S |
| Mechanism of Action | Covalent inhibitor of TEAD autopalmitoylation |
| Primary Target | TEAD family of transcription factors |
Mechanism of Action and the Hippo Signaling Pathway
This compound exerts its effects by disrupting the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis. The core of the Hippo pathway is a kinase cascade that, when active, phosphorylates and inactivates the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).
When the Hippo pathway is inactive, unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors. This complex then drives the expression of genes that promote cell proliferation and inhibit apoptosis.
TEAD autopalmitoylation, a process where TEAD attaches a palmitate molecule to itself, is essential for its interaction with YAP/TAZ. This compound covalently binds to a conserved cysteine residue within the palmitate-binding pocket of TEAD. This irreversible binding prevents autopalmitoylation, thereby disrupting the formation of the YAP/TAZ-TEAD transcriptional complex and inhibiting downstream gene expression.
Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
TEAD Autopalmitoylation Assay (Acyl-Biotin Exchange)
This assay is designed to assess the autopalmitoylation status of TEAD proteins in the presence or absence of this compound.
Materials:
-
Cells expressing the TEAD protein of interest.
-
Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 10% glycerol, and protease inhibitors).
-
Blocking Buffer (Lysis Buffer containing 50 mM N-ethylmaleimide (NEM)).
-
Hydroxylamine (HAM) solution (0.7 M hydroxylamine, pH 7.4).
-
Tris-HCl (1 M, pH 7.4).
-
Thiol-reactive biotin (e.g., Biotin-BMCC).
-
Streptavidin-agarose beads.
-
Wash Buffer (Lysis Buffer with 0.1% SDS).
-
SDS-PAGE and Western blotting reagents.
-
Anti-TEAD antibody.
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse cells in Blocking Buffer and incubate for 1 hour at 4°C to block free thiol groups.
-
Precipitate proteins using acetone and resuspend the pellet in a buffer containing 1% SDS.
-
Divide each sample into two aliquots. Treat one aliquot with HAM solution and the other with Tris-HCl (as a negative control) for 1 hour at room temperature to cleave thioester bonds.
-
Add thiol-reactive biotin to both aliquots and incubate for 1 hour at room temperature to label the newly exposed thiol groups.
-
Perform a second acetone precipitation to remove excess biotin.
-
Resuspend the protein pellets in Lysis Buffer and incubate with streptavidin-agarose beads overnight at 4°C to capture biotinylated (formerly palmitoylated) proteins.
-
Wash the beads extensively with Wash Buffer.
-
Elute the captured proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using an anti-TEAD antibody. A decrease in the TEAD signal in the this compound-treated sample compared to the control indicates inhibition of autopalmitoylation.
YAP/TAZ-TEAD Co-Immunoprecipitation (Co-IP)
This protocol is used to determine if this compound disrupts the interaction between YAP/TAZ and TEAD.[2][4][5][6]
Materials:
-
Cells co-expressing tagged versions of YAP/TAZ and TEAD (e.g., HA-YAP and FLAG-TEAD).
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitors).
-
Antibody against one of the tags (e.g., anti-FLAG antibody).
-
Protein A/G magnetic beads.
-
Wash Buffer (Co-IP Lysis Buffer).
-
Elution Buffer (e.g., glycine-HCl pH 2.5 or SDS-PAGE sample buffer).
-
SDS-PAGE and Western blotting reagents.
-
Antibodies against both tags (e.g., anti-FLAG and anti-HA).
Procedure:
-
Treat cells with this compound or vehicle control.
-
Lyse the cells in Co-IP Lysis Buffer.
-
Clarify the lysates by centrifugation.
-
Incubate the supernatant with an anti-FLAG antibody for 2-4 hours at 4°C.
-
Add Protein A/G magnetic beads and incubate for an additional 1-2 hours at 4°C.
-
Wash the beads several times with Wash Buffer.
-
Elute the protein complexes from the beads using Elution Buffer.
-
Analyze the input lysates and the eluted immunoprecipitates by Western blotting using both anti-FLAG and anti-HA antibodies. A reduction in the amount of co-immunoprecipitated HA-YAP with FLAG-TEAD in the this compound-treated sample indicates disruption of the protein-protein interaction.
TEAD-Responsive Luciferase Reporter Assay
This cell-based assay quantifies the transcriptional activity of the YAP/TAZ-TEAD complex.[1][7][8][9][10]
Materials:
-
A cell line stably expressing a luciferase reporter gene driven by a promoter containing TEAD binding sites (e.g., GTIIC-luciferase).
-
Cell culture medium and reagents.
-
This compound.
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).
-
A luminometer.
Procedure:
-
Seed the reporter cell line in a 96-well plate.
-
The following day, treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate for a period sufficient to observe changes in gene expression (e.g., 18-24 hours).
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.
-
A dose-dependent decrease in luciferase activity in the presence of this compound indicates inhibition of TEAD transcriptional activity.
Caption: A typical experimental workflow for characterizing this compound.
This guide provides a foundational understanding of this compound for researchers in the field of drug discovery and cancer biology. The provided protocols offer a starting point for the investigation of this and similar compounds targeting the Hippo-YAP/TAZ-TEAD signaling axis.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. mdpi.com [mdpi.com]
- 3. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00044C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 6. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
Unraveling the Transcriptional Modulation by DC-TEADin02: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DC-TEADin02 has emerged as a potent and selective covalent inhibitor of TEA Domain (TEAD) transcription factors, offering a promising avenue for therapeutic intervention in cancers driven by the Hippo signaling pathway. This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action, quantitative effects on transcriptional output, and the experimental protocols utilized for its characterization. By inhibiting the autopalmitoylation of TEAD proteins, this compound effectively curtails the transcriptional co-activation mediated by YAP and TAZ, leading to the downregulation of oncogenic gene expression.
Core Mechanism: Inhibition of TEAD Autopalmitoylation
TEAD transcription factors require autopalmitoylation on a conserved cysteine residue within their YAP/TAZ-binding domain for stability and full transcriptional activity. This post-translational modification is crucial for the interaction with the transcriptional co-activators YAP and TAZ. This compound is a vinylsulfonamide-based covalent inhibitor that specifically targets this autopalmitoylation process. Through a Michael addition reaction, this compound forms a covalent bond with the catalytic cysteine in the palmitoylation pocket of TEADs. This irreversible binding blocks the subsequent attachment of palmitate, thereby rendering TEADs incapable of effectively partnering with YAP/TAZ to drive the expression of their target genes.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the efficacy of this compound in inhibiting TEAD autopalmitoylation and its downstream functional consequences.
Table 1: In Vitro Inhibition of TEAD Autopalmitoylation
| Target | IC50 (nM) | Assay Type |
| TEAD | 197 ± 19 | Biochemical autopalmitoylation assay |
Data sourced from Lu et al., 2019.[1]
Table 2: Effect of this compound on YAP/TAZ Target Gene Expression in HCT116 Cells
| Gene | Concentration (µM) | Fold Change vs. DMSO |
| CTGF | 10 | ~0.4 |
| CYR61 | 10 | ~0.5 |
Data represents approximate values inferred from graphical representations in Lu et al., 2019.
Table 3: Anti-proliferative Activity of this compound
| Cell Line | IC50 (µM) | Assay Type |
| HCT116 | > 25 | Cell Viability Assay |
| HEK293T | > 25 | Cell Viability Assay |
Data sourced from Lu et al., 2019.[1]
Signaling Pathway and Mechanism of Action
The following diagram illustrates the Hippo signaling pathway and the specific point of intervention by this compound.
References
Methodological & Application
Application Notes and Protocols for DC-TEADin02 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of DC-TEADin02, a covalent inhibitor of the TEAD family of transcription factors, in cancer research. This document outlines its mechanism of action, provides representative quantitative data for closely related compounds, and details experimental protocols for its application in vitro and in vivo.
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The transcriptional coactivators YAP and TAZ are the main downstream effectors of the Hippo pathway. When the pathway is inactive, YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis.
This compound is a covalent inhibitor that targets a conserved cysteine in the palmitate-binding pocket of TEAD proteins. By covalently binding to this pocket, this compound allosterically disrupts the YAP-TEAD interaction, thereby inhibiting TEAD-dependent transcription and suppressing the growth of cancers with aberrant Hippo pathway signaling.[1][2] This makes this compound and similar molecules promising therapeutic candidates for cancers such as malignant pleural mesothelioma, and potentially other solid tumors with YAP/TAZ activation.[3][4]
Data Presentation
The following tables summarize representative quantitative data for potent, covalent TEAD inhibitors from the same class as this compound, demonstrating their efficacy in cancer cell lines.
Table 1: In Vitro Potency of a Covalent TEAD Inhibitor (MYF-03-176)
| Compound | Cell Line | Assay | IC50 (nM) | Reference |
| MYF-03-176 (Compound 22) | NCI-H226 (Mesothelioma) | TEAD Reporter Assay | 17 ± 5 | Lu & Gray, J Med Chem, 2023[5] |
| MYF-03-176 (Compound 22) | NCI-H226 (Mesothelioma) | Antiproliferation (5 days) | 24 | Lu & Gray, J Med Chem, 2023[5] |
| MYF-03-176 (Compound 22) | 94T778 (Liposarcoma) | Antiproliferation (5 days) | ~30 | Lu & Gray, J Med Chem, 2023[5] |
Table 2: In Vivo Tumor Growth Inhibition of a Covalent TEAD Inhibitor (MYF-03-176)
| Cancer Model | Treatment | Dosage | Tumor Growth Inhibition (%) | Reference |
| NCI-H226 Xenograft | MYF-03-176 (Oral) | 30 mg/kg, twice daily | Significant tumor regression | Fan & Gray, eLife, 2022[6] |
Mandatory Visualizations
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cells.
-
Materials:
-
Cancer cell line of interest (e.g., NCI-H226)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired time period (e.g., 72 hours or 5 days).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Western Blot Analysis
This protocol is for assessing the effect of this compound on the levels of Hippo pathway proteins.
-
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-YAP, anti-TAZ, anti-CTGF, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
3. In Vivo Xenograft Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of orally administered this compound in a mouse xenograft model.[7]
-
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line of interest (e.g., NCI-H226)
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers
-
Animal balance
-
-
Protocol:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control orally (e.g., by gavage) at the desired dose and schedule (e.g., twice daily).
-
Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, or immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the vehicle control group.
-
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines, reagents, and experimental setup. Always follow appropriate safety guidelines and institutional regulations when conducting research.
References
- 1. bio.unipd.it [bio.unipd.it]
- 2. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio.unipd.it [bio.unipd.it]
- 4. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Design of Y-Shaped Covalent TEAD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad.com [bio-rad.com]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DC-TEADin02 in In Vitro Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
DC-TEADin02 is a potent, cell-permeable, and covalent inhibitor of the TEA Domain (TEAD) family of transcription factors.[1][2] It acts by irreversibly binding to a conserved cysteine residue within the central palmitate-binding pocket of TEAD proteins.[2][3] This covalent modification inhibits the autopalmitoylation of TEADs, a critical post-translational modification required for their interaction with the transcriptional co-activators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ).[1][2][4] By disrupting the YAP/TAZ-TEAD complex, this compound effectively suppresses the transcription of downstream target genes that are crucial for cell proliferation, survival, and oncogenesis.[1][4] These application notes provide detailed methodologies for utilizing this compound in a range of in vitro cell culture experiments to investigate the Hippo signaling pathway and evaluate the therapeutic potential of TEAD inhibition in cancer.
Mechanism of Action: Targeting the Hippo-YAP/TAZ-TEAD Signaling Axis
The Hippo signaling pathway is a fundamental regulator of tissue growth, organ size, and cellular homeostasis. A central kinase cascade, when active, phosphorylates and inactivates the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic sequestration and degradation. In many cancers, this pathway is dysregulated, resulting in the constitutive nuclear localization and activity of YAP/TAZ. Within the nucleus, YAP/TAZ associate with TEAD transcription factors to drive a potent oncogenic gene expression program. This compound provides a direct pharmacological tool to sever this interaction at the level of the TEAD transcription factors, thereby silencing their pro-tumorigenic output.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a new class of reversible TEA domain transcription factor inhibitors with a novel binding mode - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DC-TEADin02: Assessing Anti-Proliferation and Anti-Migration Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
DC-TEADin02 is a potent and covalent inhibitor of TEA Domain (TEAD) transcription factor autopalmitoylation, a critical post-translational modification required for the stability and function of TEAD proteins.[1] By inhibiting this process, this compound disrupts the interaction between TEAD and its co-activators, Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ). This disruption leads to the downregulation of downstream target genes essential for cell proliferation and migration, making this compound a valuable tool for investigating the Hippo signaling pathway and a potential therapeutic agent in cancers characterized by Hippo pathway dysregulation, such as NF2-deficient mesothelioma.[2][3]
These application notes provide detailed protocols for assessing the anti-proliferation and anti-migration activities of this compound in cancer cell lines.
Mechanism of Action: Inhibition of the YAP/TAZ-TEAD Signaling Pathway
The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis, primarily through the control of cell proliferation and apoptosis. When the Hippo pathway is inactive, the transcriptional co-activators YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors. This complex then initiates the transcription of genes that promote cell growth and inhibit apoptosis.
This compound targets the autopalmitoylation of TEAD proteins. This covalent modification is crucial for the structural integrity of the TEAD palmitate-binding pocket, which in turn is necessary for its interaction with YAP/TAZ. By covalently binding to a conserved cysteine residue within this pocket, this compound prevents palmitoylation, leading to the disruption of the YAP/TAZ-TEAD complex and the subsequent suppression of its transcriptional activity.
Caption: The Hippo-YAP/TAZ-TEAD signaling pathway and the inhibitory action of this compound.
Quantitative Data
Anti-Proliferation Activity of TEAD Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of TEAD palmitoylation inhibitors in various cancer cell lines. While specific data for this compound is limited in publicly available literature, the data for functionally similar compounds like VT103 and VT104 in mesothelioma cell lines are presented as representative examples.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| NCI-H226 | Mesothelioma (NF2-deficient) | VT103 | 0.003 | [4] |
| NCI-H2052 | Mesothelioma (NF2-deficient) | VT103 | 0.005 | [4] |
| NCI-H2452 | Mesothelioma (NF2-deficient) | VT103 | 0.002 | [4] |
| MSTO-211H | Mesothelioma (NF2 wild-type) | VT103 | >3 | [4] |
| NCI-H226 | Mesothelioma (NF2-deficient) | VT104 | 0.002 | [4] |
| NCI-H2052 | Mesothelioma (NF2-deficient) | VT104 | 0.003 | [4] |
| NCI-H2452 | Mesothelioma (NF2-deficient) | VT104 | 0.001 | [4] |
| MSTO-211H | Mesothelioma (NF2 wild-type) | VT104 | >3 | [4] |
Anti-Migration Activity of TEAD Inhibitors
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol is for determining the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., NCI-H226)
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.001 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for the MTT-based cell proliferation assay.
Protocol 2: Wound Healing (Scratch) Assay
This protocol assesses the effect of this compound on cell migration.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
Serum-free medium
-
This compound
-
DMSO (vehicle control)
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Once the cells are confluent, create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with serum-free medium containing different concentrations of this compound or vehicle control. Using serum-free medium helps to minimize cell proliferation effects.
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours).
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure relative to the initial scratch area.
Protocol 3: Transwell Invasion Assay
This protocol evaluates the effect of this compound on the invasive potential of cancer cells.
Materials:
-
Cancer cell line of interest
-
Serum-free medium
-
Complete growth medium (as a chemoattractant)
-
This compound
-
DMSO (vehicle control)
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet solution for staining
Procedure:
-
Thaw Matrigel on ice and dilute it with cold serum-free medium.
-
Coat the upper surface of the Transwell inserts with the diluted Matrigel and incubate for at least 4 hours at 37°C to allow for gelation.
-
Harvest and resuspend the cancer cells in serum-free medium containing different concentrations of this compound or vehicle control.
-
Add 500 µL of complete growth medium (containing serum as a chemoattractant) to the lower chamber of the 24-well plate.
-
Seed 1 x 10^5 cells in 200 µL of the prepared cell suspension into the upper chamber of the Matrigel-coated inserts.
-
Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the fixed cells with crystal violet solution for 15 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of stained cells in several random fields under a microscope.
-
Quantify the results and compare the number of invading cells in the this compound-treated groups to the vehicle control.
Caption: Workflow for the Transwell invasion assay.
Conclusion
This compound is a powerful research tool for elucidating the role of the Hippo-YAP/TAZ-TEAD signaling pathway in cancer cell proliferation and migration. The protocols outlined in these application notes provide a framework for researchers to quantitatively assess the biological activities of this and other TEAD inhibitors. Further investigation into the anti-migratory and anti-invasive properties of this compound across a broader range of cancer cell lines is warranted to fully characterize its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of TAZ impairs the migration ability of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing DC-TEADin02 to Study the Hippo Pathway in Specific Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is a key driver in the development and progression of various cancers. The core of the pathway consists of a kinase cascade that ultimately controls the activity of the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ). When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus, where they bind to the TEA domain (TEAD) family of transcription factors to drive the expression of genes involved in cell proliferation and survival. In many cancers, mutations in upstream Hippo pathway components, such as Neurofibromin 2 (NF2), lead to the constitutive activation of the YAP/TAZ-TEAD transcriptional program.
DC-TEADin02 is a potent and covalent small molecule inhibitor of TEAD autopalmitoylation. This post-translational modification is essential for the interaction between TEAD proteins and YAP/TAZ. By binding to the palmitate-binding pocket of TEAD, this compound allosterically disrupts the YAP/TAZ-TEAD complex, leading to the suppression of their transcriptional activity and subsequent inhibition of cancer cell growth. The IC50 for this compound's inhibition of TEAD autopalmitoylation is approximately 197 nM.
These application notes provide a framework for utilizing this compound to investigate the Hippo pathway in specific cancers where this pathway is a known oncogenic driver: uveal melanoma, mesothelioma, and schwannomatosis.
Target Cancers and Rationale
-
Uveal Melanoma: This is the most common primary intraocular malignancy in adults. A vast majority of uveal melanomas harbor activating mutations in GNAQ or GNA11, which lead to the activation of YAP in a Hippo-independent manner. This makes the YAP-TEAD interaction a critical node for therapeutic intervention.
-
Mesothelioma: Malignant mesothelioma is an aggressive cancer strongly associated with asbestos exposure. A significant portion of mesotheliomas, particularly those with NF2 mutations, exhibit hyperactivation of YAP/TAZ. Targeting the TEAD-YAP/TAZ interaction has emerged as a promising therapeutic strategy for this malignancy.
-
Schwannomatosis: This genetic disorder is characterized by the development of multiple schwannomas. It is often caused by mutations in the NF2 gene, leading to the loss of the tumor suppressor Merlin and subsequent activation of the Hippo pathway effector YAP.
Data Presentation: Efficacy of Covalent TEAD Inhibitors
While specific quantitative data for this compound in the target cancer cell lines is not yet widely published, data from studies on other potent, covalent TEAD inhibitors that share a similar mechanism of action can provide valuable insights into the expected efficacy. The following tables summarize the effects of these analogous compounds on cell viability and target gene expression.
Table 1: Cell Viability (IC50) of Covalent TEAD Inhibitors in Mesothelioma and Schwannoma Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference |
| MSTO-211H | Mesothelioma | K-975 | ~25 | |
| NCI-H2052 | Mesothelioma | K-975 | ~50 | |
| NCI-H226 | Mesothelioma | MYF-03-69 | ~100 | |
| BenMen-1 | Meningioma (NF2-null) | VT107 | ~10 | |
| Primary Human Schwannoma | Schwannoma (NF2-null) | VT107 | ~20 |
Table 2: Downregulation of YAP/TAZ-TEAD Target Genes by Covalent TEAD Inhibitors
| Cell Line | Cancer Type | Compound | Target Gene | Fold Change vs. Control | Reference |
| MSTO-211H | Mesothelioma | K-975 | CTGF | Significant Decrease | |
| MSTO-211H | Mesothelioma | K-975 | CYR61 | Significant Decrease | |
| NCI-H226 | Mesothelioma | MYF-03-69 | CTGF | ~0.2 | |
| NCI-H226 | Mesothelioma | MYF-03-69 | CYR61 | ~0.3 | |
| HEI-193 | Schwannoma | TED-347 | CTGF | ~0.4 | |
| HEI-193 | Schwannoma | TED-347 | CYR61 | ~0.5 |
Mandatory Visualizations
Caption: The core Hippo signaling pathway regulating cell proliferation.
Application Notes and Protocols: DC-TEADin02 as a Tool for Studying Tissue Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tissue homeostasis is a dynamic process involving a delicate balance between cell proliferation, differentiation, and apoptosis to maintain tissue structure and function. The Hippo signaling pathway is a critical regulator of this process, and its dysregulation is implicated in a variety of diseases, including cancer and degenerative disorders. The transcriptional enhanced associate domain (TEAD) family of transcription factors are the most critical downstream effectors of the Hippo pathway. In their active state, the transcriptional co-activators YAP and TAZ translocate to the nucleus and bind to TEADs, initiating a transcriptional program that promotes cell proliferation and inhibits apoptosis.
DC-TEADin02 is a potent and selective covalent inhibitor of TEAD autopalmitoylation.[1] Palmitoylation of TEADs is essential for their stability and interaction with YAP/TAZ. By covalently binding to a conserved cysteine residue in the central lipid-binding pocket of TEADs, this compound effectively inhibits their transcriptional activity. This targeted inhibition makes this compound a valuable chemical probe for elucidating the role of the YAP/TAZ-TEAD signaling axis in tissue homeostasis and regeneration. These application notes provide detailed protocols for utilizing this compound in various in vitro assays to study its effects on the Hippo pathway and cellular processes relevant to tissue homeostasis.
Mechanism of Action
This compound is a vinylsulfonamide derivative that acts as an irreversible covalent inhibitor of TEAD autopalmitoylation.[1][2] This post-translational modification is crucial for TEAD's function. By blocking this step, this compound prevents the subsequent interaction between TEAD and its co-activators YAP and TAZ, thereby inhibiting the transcription of downstream target genes.[1]
Quantitative Data
The following tables summarize the in vitro activity of this compound and provide a comparative context with other known TEAD inhibitors.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay System | Reference |
| IC50 | 197 ± 19 nM | TEAD Autopalmitoylation Assay | [1] |
Table 2: Comparative IC50 Values of Covalent TEAD Inhibitors in Cell-Based Assays
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| This compound | Not Reported | Not Reported | Not Reported | - |
| MYF-03-69 | NCI-H226 (Mesothelioma) | Cell Viability | ~300 | [3] |
| K-975 | NCI-H226 (Mesothelioma) | Cell Viability | Not Reported | [2] |
| TED-347 | NCI-H226 (Mesothelioma) | Cell Viability | Not Reported | [2] |
| mCMY020 | MCF-7 (Breast Cancer) | TEAD Luciferase Reporter | 162.1 | [4] |
Note: Specific cell viability IC50 values for this compound have not been widely published. Researchers are encouraged to determine these values empirically in their cell lines of interest.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound.
Protocol 1: TEAD Luciferase Reporter Assay
This assay measures the ability of this compound to inhibit YAP/TAZ-TEAD-mediated transcription.
Materials:
-
HEK293T cells (or other suitable cell line)
-
8xGTIIC-Luciferase reporter plasmid (contains TEAD binding sites)
-
Control plasmid (e.g., CMV-β-galactosidase) for transfection normalization
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
DMSO (vehicle control)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the 8xGTIIC-Luciferase reporter plasmid and the control β-galactosidase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or DMSO vehicle control. A typical concentration range to test would be from 1 nM to 10 µM.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the assay system's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.
Protocol 2: Quantitative PCR (qPCR) for Target Gene Expression
This protocol is used to confirm that this compound treatment leads to the downregulation of known YAP/TAZ-TEAD target genes, such as CTGF, CYR61, and ANKRD1.[5][6][7]
Materials:
-
Cells of interest (e.g., a cell line with high YAP/TAZ activity)
-
This compound
-
DMSO
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (CTGF, CYR61, ANKRD1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat the cells with a range of concentrations of this compound or DMSO for a specified time (e.g., 24 or 48 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene. Compare the expression levels in this compound-treated cells to the DMSO-treated control.
Protocol 3: Covalent Pull-Down Assay to Confirm TEAD Engagement
This assay confirms the covalent binding of this compound to TEAD proteins.
Materials:
-
Cell lysate containing overexpressed tagged TEAD (e.g., FLAG-TEAD) or endogenous TEAD
-
This compound
-
DMSO
-
Lysis buffer
-
Affinity beads (e.g., anti-FLAG M2 affinity gel)
-
Wash buffer
-
Elution buffer
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against the tag or TEAD
Procedure:
-
Cell Lysate Preparation: Prepare a cell lysate from cells expressing the TEAD protein of interest.
-
Compound Incubation: Incubate the cell lysate with this compound or DMSO at a specified concentration and for a set time to allow for covalent bond formation.
-
Immunoprecipitation: Add affinity beads to the lysate and incubate to pull down the TEAD protein.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with an antibody against TEAD or its tag to visualize the protein. A successful pull-down will show a band corresponding to the TEAD protein. To confirm covalent modification, mass spectrometry analysis of the pulled-down protein can be performed to identify the adduct.
Protocol 4: Cell Viability Assay
This assay determines the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest
-
This compound
-
DMSO
-
Cell viability reagent (e.g., MTT, resazurin, or a luminescence-based ATP assay kit)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a low density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound or DMSO.
-
Incubation: Incubate the cells for a desired period (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance, fluorescence, or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO-treated control wells and plot cell viability against the log of the compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
Application in Studying Tissue Homeostasis
This compound can be a powerful tool to investigate the role of the Hippo-YAP/TAZ-TEAD pathway in various aspects of tissue homeostasis.
-
Intestinal Stem Cell Proliferation: Intestinal organoids provide an excellent ex vivo model to study the self-renewal and differentiation of intestinal stem cells.[8][9][10][11][12] By treating intestinal organoids with this compound, researchers can investigate the impact of TEAD inhibition on crypt formation, cell proliferation (e.g., via EdU incorporation), and differentiation into various intestinal cell lineages.
-
Cardiac Regeneration: The heart has a limited capacity for regeneration after injury. Studies have shown that modulating the Hippo pathway can influence cardiomyocyte proliferation.[2][13][14][15][16] this compound can be used in in vitro models with neonatal or induced pluripotent stem cell-derived cardiomyocytes to assess its effect on cell cycle re-entry and proliferation. In vivo studies in animal models of myocardial infarction could also be designed to explore the therapeutic potential of TEAD inhibition in promoting cardiac repair.[14]
-
Wound Healing: The Hippo pathway is involved in the regulation of cell migration and proliferation during wound healing.[17][18] In vitro scratch assays with keratinocytes or fibroblasts treated with this compound can be used to study the role of TEAD activity in cell migration and wound closure.
Conclusion
This compound is a valuable research tool for dissecting the intricate role of the Hippo-YAP/TAZ-TEAD signaling pathway in the maintenance of tissue homeostasis. The protocols provided here offer a starting point for researchers to explore the effects of this potent and selective covalent TEAD inhibitor in a variety of cellular contexts. By carefully designing and executing these experiments, scientists can gain deeper insights into the fundamental mechanisms governing tissue health and disease, and potentially identify new therapeutic strategies for a range of pathological conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ahajournals.org [ahajournals.org]
- 3. biorxiv.org [biorxiv.org]
- 4. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Fluorescence-Based Assay to Monitor Autopalmitoylation of zDHHC Proteins Applicable to High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptional regulation of CYR61 and CTGF by LM98: a synthetic YAP-TEAD inhibitor that targets in-vitro vasculogenic mimicry in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intestinal organoids as tools for enriching and studying specific and rare cell types: advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Comprehensive protocols for culturing and molecular biological analysis of IBD patient-derived colon epithelial organoids [frontiersin.org]
- 10. Advancing Intestinal Organoid Technology Toward Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stemcell.com [stemcell.com]
- 12. cincinnatichildrens.org [cincinnatichildrens.org]
- 13. mdpi.com [mdpi.com]
- 14. Discovery of a Small Molecule to Increase Cardiomyocytes and Protect the Heart After Ischemic Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JCI Insight - Tead1 is required for maintaining adult cardiomyocyte function, and its loss results in lethal dilated cardiomyopathy [insight.jci.org]
- 16. pnas.org [pnas.org]
- 17. researchgate.net [researchgate.net]
- 18. The HIPPO Transducer YAP and Its Targets CTGF and Cyr61 Drive a Paracrine Signalling in Cold Atmospheric Plasma-Mediated Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming solubility issues with DC-TEADin02 in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DC-TEADin02, a potent TEAD autopalmitoylation inhibitor. The focus of this guide is to address challenges related to its solubility in aqueous solutions for experimental use.
Troubleshooting Guide: Overcoming this compound Solubility Issues
Problem: Precipitate formation when preparing aqueous solutions of this compound.
This compound is a hydrophobic molecule with limited solubility in aqueous buffers, which can lead to precipitation and inaccurate concentrations in your experiments. The following troubleshooting steps and formulation protocols are designed to help you achieve a clear, usable solution.
Step 1: Prepare a Concentrated Stock Solution in an Organic Solvent.
The first step is to dissolve the powdered this compound in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of compounds.
-
Protocol:
-
Weigh the desired amount of this compound powder.
-
Add a sufficient volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 25 mg/mL).
-
Vortex or sonicate briefly until the powder is completely dissolved.
-
Step 2: Utilize a Co-Solvent System for Aqueous Dilutions.
Directly diluting the DMSO stock solution into an aqueous buffer is likely to cause precipitation. Therefore, a co-solvent system is recommended to maintain solubility.
-
Option A: Formulation with PEG300 and Tween-80 This formulation is suitable for many in vitro and in vivo applications.
-
Protocol for a 1 mL working solution (≥ 2.5 mg/mL):
-
Start with 100 µL of a 25 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of polyethylene glycol 300 (PEG300) and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline or your desired aqueous buffer to reach a final volume of 1 mL. Mix gently.
-
-
-
Option B: Formulation with SBE-β-CD Sulfobutyl ether beta-cyclodextrin (SBE-β-CD) is a cyclodextrin derivative that can encapsulate hydrophobic molecules, enhancing their aqueous solubility.
-
Protocol for a 1 mL working solution (≥ 2.5 mg/mL):
-
Start with 100 µL of a 25 mg/mL this compound stock solution in DMSO.
-
Add this to 900 µL of a 20% (w/v) SBE-β-CD solution in saline or your desired aqueous buffer.
-
Mix thoroughly until a clear solution is obtained.
-
-
Step 3: Visual Inspection and Final Preparation.
-
Always visually inspect your final solution for any signs of precipitation. A clear solution indicates that the compound is fully dissolved.
-
If you observe any cloudiness or solid particles, try gentle warming (e.g., in a 37°C water bath) or brief sonication.
-
Prepare fresh working solutions daily from your concentrated stock to minimize the risk of precipitation over time.
Troubleshooting Flowchart
Caption: Troubleshooting workflow for preparing aqueous solutions of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent and specific inhibitor of TEAD autopalmitoylation, a critical process for the activity of TEAD transcription factors.[1] TEADs are key downstream effectors of the Hippo signaling pathway, which plays a crucial role in organ size control, cell proliferation, and tumorigenesis. Like many small molecule inhibitors developed for intracellular targets, this compound is hydrophobic. This inherent low water solubility can make it challenging to prepare solutions for in vitro and in vivo experiments, potentially leading to compound precipitation and inaccurate results.
Q2: What is the maximum aqueous solubility of this compound?
A2: The exact saturation solubility of this compound in purely aqueous solutions is not well-documented. However, using appropriate co-solvent formulations, clear solutions with a concentration of at least 2.5 mg/mL can be achieved.[1] It is important to note that the saturation point was not determined in these formulations.[1]
Q3: Can I dissolve this compound directly in my cell culture medium?
A3: It is strongly advised not to dissolve this compound directly in cell culture medium. This will likely result in poor dissolution and precipitation. The recommended method is to first prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the culture medium, ensuring the final DMSO concentration is not toxic to the cells (typically <0.5%).
Q4: Why are co-solvents like PEG300 and Tween-80 used?
A4: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of poorly soluble compounds.
-
PEG300 (Polyethylene glycol 300): Acts as a solubilizing agent and viscosity modifier.
-
Tween-80 (Polysorbate 80): A non-ionic surfactant that helps to disperse the hydrophobic compound in the aqueous environment, preventing aggregation and precipitation.
Q5: What is SBE-β-CD and how does it improve solubility?
A5: SBE-β-CD (Sulfobutyl ether beta-cyclodextrin) is a modified cyclodextrin. Cyclodextrins have a hydrophilic outer surface and a hydrophobic inner cavity. The hydrophobic this compound molecule can be encapsulated within the inner cavity, forming an inclusion complex. This complex has a higher affinity for water, thereby increasing the overall aqueous solubility of the compound.
Q6: Are there other methods to improve the solubility of hydrophobic compounds like this compound?
A6: Yes, several other techniques are used in pharmaceutical sciences to enhance the solubility of poorly soluble drugs. While the provided co-solvent methods are recommended for this compound, other general approaches include:
-
pH adjustment: For ionizable compounds, adjusting the pH of the solution can increase solubility.
-
Particle size reduction (Micronization): Reducing the particle size increases the surface area, which can lead to a higher dissolution rate.
-
Solid dispersions: Dispersing the compound in a hydrophilic carrier at the solid state can improve its dissolution.
Data and Protocols
Quantitative Data Summary
| Compound | Molecular Weight | Formulation | Achievable Concentration |
| This compound | 323.41 g/mol | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (saturation unknown)[1] |
| This compound | 323.41 g/mol | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (saturation unknown)[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, 100% Dimethyl sulfoxide (DMSO).
-
Procedure: a. Aseptically weigh the required amount of this compound. b. In a sterile microcentrifuge tube, add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 25 mg/mL). c. Vortex or sonicate at room temperature until the compound is fully dissolved. d. Store the stock solution at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution using PEG300/Tween-80
-
Materials: this compound/DMSO stock solution, PEG300, Tween-80, sterile saline or buffer.
-
Procedure: a. In a sterile tube, add 1 part of the this compound/DMSO stock solution. b. Add 4 parts of PEG300. Mix well. c. Add 0.5 parts of Tween-80. Mix well. d. Add 4.5 parts of sterile saline or buffer. Mix gently. e. Visually confirm that the solution is clear.
Signaling Pathway
The Hippo-YAP/TAZ-TEAD Signaling Pathway
The Hippo pathway is a key regulator of tissue growth and organ size. When the pathway is "on," a kinase cascade leads to the phosphorylation of the transcriptional co-activators YAP and TAZ, causing them to be retained in the cytoplasm. When the pathway is "off," unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors, promoting the expression of genes involved in cell proliferation and survival. This compound inhibits the autopalmitoylation of TEAD, which is essential for its interaction with YAP/TAZ, thereby blocking this pro-growth signaling.
Caption: Simplified diagram of the Hippo-YAP/TAZ-TEAD signaling pathway and the inhibitory action of this compound.
References
addressing potential off-target effects of DC-TEADin02 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of DC-TEADin02 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a covalent inhibitor of the TEA Domain (TEAD) family of transcription factors.[1] It specifically targets a cysteine residue within the palmitoylation pocket of TEAD proteins.[1] This covalent modification prevents the binding of palmitic acid, which is essential for the stable interaction between TEAD and its co-activators, YAP and TAZ. By disrupting the YAP/TAZ-TEAD complex, this compound inhibits the transcription of downstream target genes that promote cell proliferation and survival.[1]
Q2: How can I be sure that the observed phenotype in my experiment is due to on-target TEAD inhibition?
Distinguishing on-target from off-target effects is crucial for the correct interpretation of your results. A multi-faceted approach is recommended:
-
Dose-response relationship: On-target effects should correlate with the potency of this compound in biochemical and cellular assays. Off-target effects may only appear at higher concentrations. It is advisable to use the lowest concentration of the inhibitor that produces the desired on-target effect.[2]
-
Use of negative controls: A structurally similar but inactive analog of this compound, if available, can be a powerful tool. An ideal negative control should not engage TEAD but should retain the potential off-target liabilities.[3]
-
Rescue experiments: If possible, overexpressing a drug-resistant mutant of TEAD should rescue the phenotype caused by this compound.
-
Cellular context: Utilize isogenic cell lines where TEAD expression is knocked out. The inhibitor should have no effect in these knockout cells if the phenotype is on-target.[5]
Q3: What are the known or potential off-targets of this compound?
As a covalent inhibitor, this compound has the potential to react with other accessible cysteine residues on proteins throughout the proteome. The specific off-target profile of this compound is not extensively published. Therefore, it is essential to perform experiments to assess potential off-target effects in your specific experimental system. Chemical proteomics approaches can be employed for unbiased identification of off-target proteins.[6]
Q4: How can I assess the selectivity of this compound in my experimental model?
Several methods can be used to evaluate the selectivity of this compound:
-
Cellular Thermal Shift Assay (CETSA): This technique directly measures the binding of the inhibitor to its target protein in intact cells. A shift in the thermal stability of TEAD proteins upon treatment with this compound provides evidence of target engagement.[7][8][9][10][11] This can be expanded to a proteome-wide scale (CETSA-MS) to identify off-target binding.
-
Kinase profiling: If there is a concern for off-target kinase inhibition, profiling against a panel of kinases can be performed.
-
Transcriptomic and Proteomic Analysis: RNA-sequencing or mass spectrometry-based proteomics can reveal changes in gene or protein expression that are not known to be regulated by the Hippo-YAP/TAZ-TEAD pathway, suggesting potential off-target effects.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Step |
| Off-target effects of this compound | 1. Perform a dose-response curve: Determine the EC50 for on-target effects (e.g., inhibition of TEAD reporter activity or downstream gene expression) and observe if the unexpected phenotype occurs at a significantly higher concentration. 2. Use a structurally distinct TEAD inhibitor: Confirm the phenotype with another TEAD inhibitor that has a different chemical scaffold.[2] 3. Employ a genetic approach: Use siRNA/shRNA to knockdown TEADs or YAP/TAZ and see if it phenocopies the effect of this compound.[4] |
| Compound instability or degradation | 1. Check compound stability: Ensure the compound is properly stored and handled. Prepare fresh stock solutions. 2. Verify compound integrity: Use analytical methods like HPLC-MS to confirm the purity and identity of the compound. |
| Cell line-specific effects | 1. Test in multiple cell lines: Confirm the observed phenotype in different cell lines relevant to your research question. 2. Characterize your cell line: Ensure the cell line has an active Hippo-YAP/TAZ-TEAD pathway. |
Problem 2: High cellular toxicity observed at effective concentrations.
| Possible Cause | Troubleshooting Step |
| On-target toxicity | 1. Titrate the compound: Use the lowest possible concentration of this compound that still inhibits TEAD activity. 2. Time-course experiment: Reduce the duration of compound exposure. |
| Off-target toxicity | 1. Perform Cell Painting: This high-content imaging-based assay can provide an unbiased morphological profile of the cells treated with this compound, which can be compared to a database of profiles from compounds with known mechanisms of action to identify potential off-target liabilities.[12][13][14][15][16] 2. Chemical proteomics: Identify potential off-target binding partners using techniques like activity-based protein profiling (ABPP) or compound-centric chemical proteomics (CCCP).[6] |
Key Experimental Protocols
TEAD Luciferase Reporter Assay
This assay measures the transcriptional activity of TEAD.
Methodology:
-
Cell Transduction/Transfection: Use a lentiviral vector or plasmid containing a firefly luciferase gene driven by TEAD response elements (e.g., 8xGTIIC).[17][18] Co-transfect with a Renilla luciferase vector for normalization.
-
Cell Seeding: Plate the stable reporter cell line in a 96-well white, clear-bottom plate.[17]
-
Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate for a predetermined time (e.g., 24-48 hours).
-
Lysis and Luminescence Reading: Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer and a dual-luciferase reporter assay system.[19]
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized activity against the compound concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify direct target engagement of this compound with TEAD proteins in a cellular context.[9][10]
Methodology:
-
Cell Treatment: Treat intact cells with this compound or vehicle control for a specified time.
-
Heating: Heat the cell suspensions in a thermal cycler across a range of temperatures (e.g., 40-65°C) for a short duration (e.g., 3 minutes), followed by cooling.[8]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or detergent-based lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of soluble TEAD protein using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble TEAD protein against the temperature for both treated and untreated samples. A shift in the melting curve indicates target engagement.
RNA-Sequencing for Target Gene Expression
This method provides a global view of the transcriptional changes induced by this compound.
Methodology:
-
Cell Treatment: Treat cells with this compound or vehicle control at a concentration that effectively inhibits TEAD.
-
RNA Extraction: Isolate total RNA from the cells using a standard RNA extraction kit.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA.
-
Sequencing: Perform next-generation sequencing.
-
Data Analysis:
-
Perform differential gene expression analysis between this compound-treated and control samples.
-
Use Gene Set Enrichment Analysis (GSEA) to determine if known YAP/TAZ-TEAD target gene signatures (e.g., CTGF, CYR61, ANKRD1) are significantly downregulated.[4][20][21]
-
Analyze for unexpected changes in other pathways that may indicate off-target effects.
-
Data Presentation
Table 1: Example Data for On-Target and Off-Target Assessment of this compound
| Assay | Metric | This compound | Control Compound | Interpretation |
| TEAD Reporter Assay | IC50 | 50 nM | >10 µM | Potent on-target activity |
| Cell Viability Assay | CC50 | 5 µM | >10 µM | Window between efficacy and toxicity |
| CETSA (TEAD1) | ΔTm | +5°C | No shift | Direct target engagement |
| Kinase Panel (100 kinases) | % Inhibition @ 1µM | <10% for all kinases | Not tested | High selectivity over kinases |
| RNA-Seq (YAP/TAZ signature) | GSEA NES | -2.5 (p<0.001) | -0.2 (p>0.05) | On-target pathway inhibition |
Visualizations
Signaling Pathway
Caption: The Hippo-YAP/TAZ-TEAD signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A logical workflow for troubleshooting unexpected phenotypes observed with this compound.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. caymanchem.com [caymanchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Painting, a high-content image-based assay for morphological profiling using multiplexed fluorescent dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Painting: A Decade of Discovery and Innovation in Cellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. resources.revvity.com [resources.revvity.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. researchgate.net [researchgate.net]
- 19. med.emory.edu [med.emory.edu]
- 20. preprints.org [preprints.org]
- 21. Identification of a Gene Signature That Predicts Dependence upon YAP/TAZ-TEAD [dspace.mit.edu]
troubleshooting unexpected results with DC-TEADin02 treatment
Welcome to the technical support center for DC-TEADin02. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and covalent inhibitor of the TEA Domain (TEAD) family of transcription factors. Its mechanism of action is the inhibition of TEAD autopalmitoylation, a critical post-translational modification required for the interaction between TEAD proteins and their co-activators, YAP and TAZ. By covalently binding to a conserved cysteine residue in the palmitate-binding pocket of TEADs, this compound prevents this interaction, thereby inhibiting the transcription of downstream target genes of the Hippo signaling pathway.
Q2: In which research areas is this compound typically used?
This compound is primarily utilized in cancer research, particularly in studies of malignancies driven by the dysregulation of the Hippo pathway, such as certain types of mesothelioma, lung cancer, and other solid tumors where YAP/TAZ are overactive. It serves as a chemical probe to investigate the biological roles of TEAD transcription factors in cell proliferation, survival, and tumorigenesis.
Q3: What are the key downstream target genes of the YAP/TAZ-TEAD complex that I can monitor?
Commonly monitored downstream target genes of the YAP/TAZ-TEAD complex include, but are not limited to, CTGF (Connective Tissue Growth Factor) and CYR61 (Cysteine-Rich Angiogenic Inducer 61). Inhibition of TEAD activity by this compound is expected to lead to a dose-dependent decrease in the mRNA and protein expression of these genes.[1]
Q4: How should I prepare and store this compound?
This compound is typically supplied as a solid. For cell culture experiments, it is recommended to prepare a stock solution in a suitable solvent like dimethyl sulfoxide (DMSO). It is crucial to protect the stock solution from light. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain the compound's stability. The stability of this compound in cell culture media over long incubation periods should be considered, as some compounds can degrade under these conditions.[2][3][4]
Troubleshooting Guide
This guide addresses common unexpected results that researchers may encounter during experiments with this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| No or weak inhibition of cell proliferation | 1. Suboptimal concentration: The concentration of this compound may be too low for the specific cell line being used. 2. Short incubation time: As a covalent inhibitor, this compound's inhibitory effect can be time-dependent. 3. Cell line insensitivity: The cell line may not be dependent on the Hippo-YAP/TAZ-TEAD signaling pathway for proliferation. 4. Compound degradation: The this compound stock solution may have degraded due to improper storage or handling. | 1. Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your cell line. 2. Increase the incubation time to allow for sufficient covalent modification of the TEAD proteins. 3. Confirm the dependency of your cell line on the Hippo pathway by checking the expression and localization of YAP/TAZ. 4. Prepare a fresh stock solution of this compound and store it properly. |
| High cell toxicity or off-target effects | 1. Excessive concentration: The concentration of this compound may be too high, leading to non-specific toxicity. 2. Off-target binding: The vinyl sulfone warhead of this compound could potentially react with other cellular nucleophiles.[5][6][7][8][9] 3. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. | 1. Lower the concentration of this compound to a range that is effective for on-target inhibition but minimizes toxicity. 2. If off-target effects are suspected, consider using a structurally different TEAD inhibitor as a control. 3. Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). |
| Inconsistent results between experiments | 1. Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect cellular responses. 2. Inconsistent compound preparation: Variations in the preparation of the this compound working solutions can lead to different effective concentrations. 3. Instability of the compound in media: this compound may not be stable in cell culture media for the duration of the experiment. | 1. Standardize all cell culture parameters, including seeding density and passage number. 2. Prepare fresh working solutions of this compound for each experiment from a properly stored stock. 3. Assess the stability of this compound in your specific cell culture medium over time. |
| No decrease in downstream target gene/protein expression | 1. Ineffective concentration or incubation time: Insufficient drug exposure to inhibit TEAD activity. 2. Alternative signaling pathways: The expression of the target genes may be regulated by other pathways in your specific cell model. 3. Technical issues with the assay: Problems with RNA/protein extraction, qPCR primers/probes, or antibodies. | 1. Optimize the concentration and incubation time of this compound. 2. Investigate the potential for crosstalk with other signaling pathways that may regulate your target genes. 3. Validate your assays with appropriate positive and negative controls. |
Experimental Protocols
General Cell Treatment Protocol with this compound
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). On the day of the experiment, dilute the stock solution to the desired final concentrations in pre-warmed cell culture medium.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the appropriate concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream assays, such as cell viability assays, Western blotting, or qPCR.
Cell Viability Assay (e.g., MTT or Resazurin-based)
-
Follow the general cell treatment protocol in a 96-well plate format.
-
At the end of the incubation period, add the viability reagent (e.g., MTT or resazurin) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the colorimetric or fluorometric reaction to occur.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of Hippo Pathway Proteins
-
Lyse the treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., YAP, TAZ, CTGF, CYR61) and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Data Summary
| Assay Type | Target | Reported IC50 |
| Biochemical Assay | TEAD Autopalmitoylation | 197 nM |
Visualizations
// Nodes Extracellular_Signals [label="Extracellular Signals\n(e.g., Cell Density, Mechanical Stress)", fillcolor="#F1F3F4", style=filled]; Hippo_Core_Kinases [label="Hippo Core Kinases\n(MST1/2, LATS1/2)", fillcolor="#FBBC05", style=filled]; YAP_TAZ [label="YAP / TAZ", fillcolor="#34A853", style=filled]; TEAD [label="TEAD", fillcolor="#EA4335", style=filled]; DC_TEADin02 [label="this compound", shape=ellipse, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; Downstream_Genes [label="Downstream Target Genes\n(e.g., CTGF, CYR61)", fillcolor="#F1F3F4", style=filled]; Cell_Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", style=filled];
// Edges Extracellular_Signals -> Hippo_Core_Kinases [label="Activates"]; Hippo_Core_Kinases -> YAP_TAZ [label="Phosphorylates &\nInhibits", dir=tee]; YAP_TAZ -> TEAD [label="Co-activates"]; TEAD -> Downstream_Genes [label="Promotes Transcription"]; DC_TEADin02 -> TEAD [label="Covalently Inhibits\nAutopalmitoylation", color="#EA4335", fontcolor="#EA4335", dir=tee]; Downstream_Genes -> Cell_Proliferation [label="Leads to"]; } . Caption: The Hippo Signaling Pathway and the inhibitory action of this compound on TEAD.
// Nodes Start [label="Start:\nSeed Cells", shape=ellipse, fillcolor="#F1F3F4", style=filled]; Prepare_Compound [label="Prepare this compound\nWorking Solutions", fillcolor="#FBBC05", style=filled]; Treat_Cells [label="Treat Cells with\nthis compound", fillcolor="#34A853", style=filled]; Incubate [label="Incubate for\nDesired Time", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; Analysis [label="Downstream Analysis", shape=diamond, fillcolor="#F1F3F4", style=filled]; Viability [label="Cell Viability Assay", fillcolor="#EA4335", style=filled]; Western [label="Western Blot", fillcolor="#EA4335", style=filled]; qPCR [label="qPCR", fillcolor="#EA4335", style=filled];
// Edges Start -> Prepare_Compound; Prepare_Compound -> Treat_Cells; Treat_Cells -> Incubate; Incubate -> Analysis; Analysis -> Viability; Analysis -> Western; Analysis -> qPCR; } . Caption: A general experimental workflow for testing the effects of this compound.
References
- 1. The HIPPO Transducer YAP and Its Targets CTGF and Cyr61 Drive a Paracrine Signalling in Cold Atmospheric Plasma-Mediated Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanical regulation of the Cyr61/CCN1 and CTGF/CCN2 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. proimmune.com [proimmune.com]
- 4. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Antimalarial effects of vinyl sulfone cysteine proteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel vinyl sulfone derivatives as anti-tumor agents with microtubule polymerization inhibitory and vascular disrupting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorovinylsulfones and -Sulfonates as Potent Covalent Reversible Inhibitors of the Trypanosomal Cysteine Protease Rhodesain: Structure-Activity Relationship, Inhibition Mechanism, Metabolism, and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The vinyl sulfone motif as a structural unit for novel drug design and discovery | fatcat! [scholar.archive.org]
Technical Support Center: Enhancing In Vivo Metabolic Stability of Novel TEAD Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the in vivo metabolic stability of novel TEAD inhibitors, using "DC-TEADin02" as a representative example.
Frequently Asked Questions (FAQs)
Q1: What are the common metabolic liabilities observed with small molecule TEAD inhibitors?
A1: Small molecule TEAD inhibitors, particularly those targeting the palmitoylation pocket, can be susceptible to several metabolic pathways. Common liabilities include oxidation, reduction, hydrolysis, and conjugation reactions.[1] For instance, cytochrome P450 (CYP) enzymes are often responsible for the oxidative metabolism of many kinase inhibitors.[2][3] Specific metabolic hotspots can be predicted using in silico models, which can guide the chemical modification of the drug candidate to enhance its stability.[4]
Q2: How can we predict the in vivo clearance of our TEAD inhibitor from in vitro data?
A2: In vitro metabolic stability data from liver microsomes or hepatocytes can be used to predict in vivo clearance.[5][6][7] Parameters such as intrinsic clearance (CLint) and half-life (t1/2) are determined from these in vitro assays.[8] These values can then be used in various scaling models to estimate in vivo hepatic clearance.[6] However, it's important to note that quantitative prediction of in vivo clearance from in vitro data can sometimes be inaccurate, and these predictions should be validated with in vivo animal studies.[5][9]
Q3: What strategies can be employed to improve the metabolic stability of this compound?
A3: Several strategies can be used to enhance the metabolic stability of a compound. One common approach is to identify the "metabolic soft spots" on the molecule and modify the chemical structure at these positions.[10] Techniques include:
-
Deuteration: Replacing hydrogen atoms with deuterium at metabolically labile positions can slow down metabolism due to the kinetic isotope effect.[6][11]
-
Structural Modification: Introducing steric hindrance or modifying functional groups prone to metabolism can block or reduce enzymatic degradation.[12]
-
Reducing Lipophilicity: Generally, highly lipophilic compounds are more prone to metabolism. Reducing lipophilicity can decrease binding to metabolic enzymes. However, this must be balanced with maintaining permeability and target engagement.[13]
Q4: What are the key considerations when designing an in vivo pharmacokinetic (PK) study for a TEAD inhibitor?
A4: A well-designed in vivo PK study is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of your compound.[14][15] Key considerations include:
-
Dose Selection: The dose should be high enough for quantification but non-toxic. It's recommended to use at least two doses to assess linearity.[16]
-
Route of Administration: The route should be relevant to the intended clinical application.
-
Sampling Time Points: A sufficient number of time points should be included to accurately determine key PK parameters like Cmax, Tmax, AUC, and half-life.
-
Bioanalytical Method: A validated and sensitive bioanalytical method, typically LC-MS/MS, is essential for accurately quantifying the drug and its metabolites in biological matrices.[17][18][19]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| High in vivo clearance despite good in vitro stability. | - Involvement of non-CYP metabolic pathways not captured in microsomal assays (e.g., aldehyde oxidase, UGTs).[4] - Active transport and rapid excretion. - High first-pass metabolism in the gut wall. | - Use hepatocytes in your in vitro assays, as they contain a broader range of metabolic enzymes.[20][21] - Investigate the role of transporters using specific inhibitors or cell lines expressing relevant transporters. - Conduct in vivo studies with different routes of administration (e.g., intravenous vs. oral) to assess first-pass effect. |
| Poor oral bioavailability. | - Low solubility or permeability. - High first-pass metabolism.[22] - Efflux by transporters like P-glycoprotein in the gut. | - Perform formulation studies to improve solubility. - If first-pass metabolism is high, consider strategies to improve metabolic stability (see FAQ Q3). - Use in vitro models like Caco-2 permeability assays to assess efflux. |
| High inter-individual variability in PK studies. | - Genetic polymorphisms in drug-metabolizing enzymes (e.g., CYPs).[3] - Differences in gut microbiota. - Variability in food intake or health status of the animals. | - Use a larger group of animals to obtain more robust data. - If possible, use animal strains with known metabolic profiles. - Standardize experimental conditions such as diet and housing. |
| Difficulty in developing a sensitive bioanalytical method (LC-MS/MS). | - Low ionization efficiency of the compound. - Matrix effects from the biological sample (e.g., plasma, tissue homogenate).[18] - Instability of the analyte in the matrix during sample preparation and storage. | - Optimize mass spectrometry source parameters and mobile phase composition to enhance ionization.[23] - Employ different sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[17] - Perform stability assessments of the analyte in the biological matrix under different storage conditions. |
Experimental Protocols
In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
-
Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t1/2) of this compound.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Pooled Human Liver Microsomes (HLM).
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Positive control compounds with known metabolic rates (e.g., testosterone, verapamil).
-
Acetonitrile with an internal standard for quenching the reaction and sample analysis.
-
-
Procedure:
-
Prepare a working solution of this compound in phosphate buffer.
-
Pre-incubate HLM and the test compound in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.
-
Quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Calculate the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the appropriate formula.
-
In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the pharmacokinetic profile of this compound after a single dose administration.
-
Animals: Male Sprague-Dawley rats (or other appropriate strain).
-
Procedure:
-
Acclimatize animals for at least 3 days before the study.
-
Administer this compound at a predetermined dose via the desired route (e.g., oral gavage or intravenous injection).
-
Collect blood samples (e.g., via tail vein or jugular vein cannula) at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Process blood samples to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
Analyze plasma samples for this compound concentration using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis.
-
Determine key PK parameters including Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and half-life (t1/2).
-
Visualizations
Hippo Signaling Pathway
The Hippo pathway is a critical regulator of organ size and tissue homeostasis. Its dysregulation is implicated in various cancers. The core of the pathway is a kinase cascade that ultimately controls the activity of the transcriptional co-activators YAP and TAZ. When the pathway is "on," YAP/TAZ are phosphorylated and retained in the cytoplasm, leading to their degradation.[24][25][26] When the pathway is "off," YAP/TAZ translocate to the nucleus, where they bind to TEAD transcription factors to promote the expression of genes involved in cell proliferation and survival.[24][27] Small molecule inhibitors like this compound aim to disrupt the interaction between YAP/TAZ and TEAD.[28]
Experimental Workflow for Assessing Metabolic Stability
This workflow outlines the general steps for evaluating the metabolic stability of a novel compound, from initial in vitro screening to in vivo pharmacokinetic studies.
References
- 1. Metabolic Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Metabolism considerations for kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic liabilities of small molecule kinase inhibitors and interindividual variability in metabolism - American Chemical Society [acs.digitellinc.com]
- 4. news-medical.net [news-medical.net]
- 5. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 8. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 9. ovid.com [ovid.com]
- 10. m.youtube.com [m.youtube.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. iwatobipen.wordpress.com [iwatobipen.wordpress.com]
- 14. google.com [google.com]
- 15. Overview of Pharmacokinetics - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 16. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Bioanalytical method development and validation by lc-ms/ms [wisdomlib.org]
- 18. rfppl.co.in [rfppl.co.in]
- 19. jneonatalsurg.com [jneonatalsurg.com]
- 20. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 21. bioivt.com [bioivt.com]
- 22. 2024.sci-hub.se [2024.sci-hub.se]
- 23. youtube.com [youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity [frontiersin.org]
accounting for the covalent inhibition mechanism of DC-TEADin02 in experimental design
Welcome to the technical support center for DC-TEADin02. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively design experiments that account for the unique covalent inhibition mechanism of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent, cell-permeable, covalent inhibitor of the TEA Domain (TEAD) family of transcription factors.[1][2][3] Its mechanism of action involves the inhibition of TEAD autopalmitoylation, a critical post-translational modification required for TEAD stability and its interaction with the coactivator YAP (Yes-associated protein).[4][5] The vinyl sulfonamide "warhead" on this compound forms an irreversible covalent bond with a highly conserved cysteine residue within the central palmitate-binding pocket of TEAD proteins.[2][5][6] This covalent modification blocks the pocket, thereby allosterically inhibiting the TEAD-YAP interaction and suppressing the transcription of downstream target genes involved in cell growth and proliferation, such as CTGF and CYR61.[2]
Q2: Why is the covalent binding mechanism of this compound important for my experimental design?
The covalent and irreversible nature of this compound's binding has several implications for experimental design that distinguish it from traditional, non-covalent inhibitors:
-
Time-Dependent Inhibition: The formation of the covalent bond is a two-step process: initial reversible binding followed by the irreversible chemical reaction.[7][8] This means the extent of inhibition is dependent on both the concentration of the inhibitor and the incubation time. Longer pre-incubation times may be necessary to achieve maximal target engagement.
-
Prolonged Duration of Action: Once the covalent bond is formed, the inhibition is long-lasting and is not easily reversed by washing the compound out. The recovery of TEAD activity depends on the synthesis of new TEAD protein. This allows for a sustained effect even after the free compound has been cleared.[7][9]
-
Potential for Off-Target Reactivity: The electrophilic warhead, while targeted, could potentially react with other nucleophilic residues (like other cysteines) on off-target proteins.[9] Therefore, careful validation of on-target engagement and assessment of off-target effects are crucial.
Troubleshooting Guide
Q3: My experiment shows no effect on downstream gene expression (e.g., ANKRD1, CTGF) after treatment with this compound. What should I check?
If you observe a lack of downstream effect, it could be due to issues with target engagement, experimental conditions, or cell-specific factors. Follow these troubleshooting steps:
-
Confirm Target Engagement: First, verify that this compound is binding to TEAD proteins in your specific cellular model. The lack of a phenotypic or transcriptional response is often due to the compound not reaching or engaging its intended target.[10]
-
Optimize Incubation Time and Concentration: Covalent inhibition is time-dependent.
-
Time: Ensure you are pre-incubating the cells with this compound for a sufficient duration (e.g., 6 hours or longer) before analysis to allow for the covalent bond to form.[2][11]
-
Concentration: Refer to the compound's known IC50 value as a starting point (IC50 for TEAD autopalmitoylation is ~197 nM).[1] However, the optimal concentration can vary between cell lines. Perform a dose-response curve to determine the effective concentration in your system.
-
-
Verify TEAD Dependency: Confirm that the phenotype or gene expression you are measuring is indeed regulated by the TEAD-YAP pathway in your cell line. Use positive controls (e.g., direct YAP/TEAD activation) or negative controls (e.g., TEAD knockout cells) if available.
-
Check Compound Integrity: Ensure the compound has been stored correctly and is not degraded. Prepare fresh stock solutions in an appropriate solvent like DMSO.
Q4: How can I be sure that the observed effects are due to the covalent binding to TEAD and not from non-specific or off-target interactions?
This is a critical control for any covalent inhibitor experiment.
-
Use a Non-Covalent Analog Control: Synthesize or obtain a version of this compound where the reactive vinyl sulfonamide warhead is modified to be non-reactive. This analog should still be able to bind reversibly to the TEAD pocket but cannot form a covalent bond. A significantly reduced or absent effect with the non-covalent analog strongly supports that the covalent interaction is necessary for the observed activity.[2]
-
Proteome-Wide Reactivity Profiling: For in-depth analysis, advanced chemoproteomic techniques like activity-based protein profiling (ABPP) can be used to identify other proteins that this compound may be covalently binding to in the cell.[5][6]
-
Rescue Experiments: Perform a rescue experiment by overexpressing a mutant form of TEAD where the target cysteine (e.g., Cys359 in TEAD1, Cys380 in TEAD2) is mutated to a non-nucleophilic residue like serine or alanine.[2] This mutant TEAD should not be inhibited by this compound, and its overexpression may rescue the downstream phenotype.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound.
| Parameter | Value | Target Protein(s) | Notes |
| Mechanism of Action | Covalent Inhibitor | TEAD1, TEAD2, TEAD3, TEAD4 | Forms a covalent bond with a conserved cysteine in the palmitate-binding pocket. |
| Inhibitory Target | TEAD Autopalmitoylation | Pan-TEAD | Blocks the post-translational lipidation required for TEAD function.[1][4] |
| IC50 | 197 nM | TEAD Autopalmitoylation | This value represents the concentration for 50% inhibition in a biochemical assay.[1] Cellular EC50 may vary. |
| Warhead | Vinyl Sulfonamide | Cysteine Residue | An electrophilic group that undergoes a Michael addition reaction with the thiol group of cysteine.[2][5][6] |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the verification of this compound binding to TEAD proteins in intact cells.
Materials:
-
Cells of interest
-
This compound and vehicle control (DMSO)
-
PBS with protease inhibitors
-
Liquid nitrogen and heat block/thermal cycler
-
SDS-PAGE and Western blot reagents
-
Anti-TEAD antibody (isoform-specific if desired)
Procedure:
-
Cell Treatment: Plate cells and grow to ~80% confluency. Treat cells with the desired concentration of this compound or DMSO vehicle for a predetermined time (e.g., 6 hours) under normal culture conditions.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. One aliquot should be kept at room temperature as an unheated control.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarification: Pellet the precipitated/aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of soluble TEAD protein at each temperature point by Western blotting.
-
Interpretation: A positive target engagement will result in a rightward shift of the melting curve for this compound-treated cells compared to the DMSO control, indicating that the drug-bound TEAD is more thermally stable.[2][11]
Protocol 2: Western Blot for Downstream Target Gene Expression
This protocol measures the protein levels of a common TEAD-YAP target gene, such as CTGF, to assess the functional consequence of TEAD inhibition.
Materials:
-
Cells treated with this compound or DMSO
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blot reagents
-
Primary antibodies (e.g., anti-CTGF, anti-GAPDH/Actin)
-
HRP-conjugated secondary antibody and ECL substrate
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound or DMSO for an appropriate time (e.g., 24-48 hours) to allow for changes in protein expression.
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane) and separate proteins by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies (anti-CTGF and a loading control like anti-GAPDH) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the CTGF band intensity to the loading control. A dose-dependent decrease in normalized CTGF levels indicates successful inhibition of the TEAD-YAP pathway.
Visualizations
Caption: Covalent inhibition of the TEAD-YAP signaling pathway by this compound.
Caption: Troubleshooting workflow for experiments using this compound.
Caption: Experimental workflow for a Cellular Thermal Shift Assay (CETSA).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a subtype-selective, covalent inhibitor against palmitoylation pocket of TEAD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 10. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 11. researchgate.net [researchgate.net]
minimizing toxicity of DC-TEADin02 in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing DC-TEADin02 in animal models. The information is intended for an audience of researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and covalent inhibitor of TEAD (Transcriptional Enhanced Associate Domain) autopalmitoylation, with an IC50 value of 197 nM.[1][2] By inhibiting this critical post-translational modification, this compound destabilizes TEAD proteins, disrupts the YAP-TEAD protein-protein interaction, and consequently downregulates the transcriptional activity of the Hippo signaling pathway.[3][4]
Q2: What are the known or potential toxicities associated with TEAD inhibitors like this compound in animal models?
A2: While specific in-vivo toxicity data for this compound is not extensively published, a key concern for the class of TEAD inhibitors is potential kidney toxicity.[5] Inhibition of certain TEAD paralogs, particularly TEAD3, has been linked to podocyte effacement and kidney-related adverse effects.[6] Clinical trials with other TEAD inhibitors, such as VT3989, have reported dose interruptions due to albumin leakage in the urine, indicating nephrotoxicity.[7] Therefore, monitoring renal function is crucial when using TEAD inhibitors in animal studies.
Q3: Are there TEAD inhibitors with a better-defined safety profile?
A3: Research into paralog-specific TEAD inhibitors is ongoing to mitigate toxicity. For instance, SPR1, a TEAD1/4 preferential inhibitor, has been reported to not cause proteinuria in mice, dogs, or rats, suggesting a potentially wider therapeutic window.[6] The toxicity profile of any given TEAD inhibitor is likely dependent on its selectivity across the four TEAD paralogs.
Q4: What is the role of the Hippo-YAP-TEAD signaling pathway?
A4: The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[8] Its downstream effectors, YAP and TAZ, are transcriptional co-activators that, when translocated to the nucleus, bind to TEAD transcription factors. This complex then initiates the transcription of genes that promote cell proliferation and inhibit apoptosis.[8][9] Dysregulation of this pathway is implicated in various cancers.
Troubleshooting Guide
Issue 1: Observed Signs of Toxicity in Animal Models (e.g., weight loss, lethargy, ruffled fur)
Possible Cause:
-
On-target toxicity: Inhibition of TEAD function in healthy tissues.
-
Off-target effects: Interaction of this compound with other cellular targets.
-
Formulation/Vehicle toxicity: The vehicle used to dissolve and administer the compound may be causing adverse effects.
Troubleshooting Steps:
-
Dose Reduction: The most straightforward approach is to lower the administered dose of this compound. A dose-response study for toxicity should be performed.
-
Modified Dosing Schedule: Intermittent dosing schedules (e.g., dosing on alternate days or for a set number of days followed by a rest period) can help to mitigate toxicity while maintaining efficacy.[7]
-
Vehicle Control: Always include a vehicle-only control group to ensure the observed toxicity is not due to the formulation itself.
-
Formulation Optimization: Experiment with different, well-tolerated vehicle formulations. For in-vivo studies of similar small molecules, formulations such as 5% DMSO + 10% Solutol + 85% D5W have been used.[10]
Issue 2: Suspected Kidney Toxicity
Possible Cause:
-
As a member of the TEAD inhibitor class, this compound may induce nephrotoxicity, potentially through inhibition of TEAD3.[5][6]
Troubleshooting Steps:
-
Urinalysis: Regularly monitor urine for signs of proteinuria (albumin leakage), a key indicator of kidney damage.[7]
-
Serum Biomarkers: Measure serum levels of creatinine and blood urea nitrogen (BUN) to assess kidney function.
-
Histopathology: At the end of the study, perform histological analysis of the kidneys to look for any pathological changes, such as podocyte effacement.
-
Consider Alternative Compounds: If kidney toxicity is dose-limiting, consider exploring TEAD inhibitors with a different paralog selectivity profile that may spare TEAD3.[6]
Data Summary
Table 1: In Vitro Potency of Various TEAD Inhibitors
| Compound | Target/Mechanism | IC50 | Reference |
| This compound | TEAD autopalmitoylation | 197 nM | [1][2] |
| MGH-CP1 | TEAD2/TEAD4 autopalmitoylation | 710 nM (TEAD2), 672 nM (TEAD4) | [11] |
| TEAD-IN-1 | TEAD autopalmitoylation | 603 nM | [11] |
| TM2 | TEAD2/TEAD4 autopalmitoylation | 156 nM (TEAD2), 38 nM (TEAD4) | [12] |
| MYF-03-176 | TEAD Transcription | 17 nM | [13] |
Experimental Protocols
Protocol 1: General In Vivo Toxicity Assessment of this compound
-
Animal Model: Select a relevant animal model (e.g., BALB/c nude mice for xenograft studies). All procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).[10]
-
Compound Formulation: Prepare this compound in a sterile, well-tolerated vehicle. A common formulation for similar compounds is 5% DMSO + 10% Solutol + 85% D5W (5% glucose solution).[10] Prepare fresh formulations as required.
-
Dose Groups: Establish multiple dose groups, including a vehicle control and at least three escalating doses of this compound.
-
Administration: Administer the compound via the desired route (e.g., oral gavage, intraperitoneal injection) once daily or according to the planned schedule.
-
Monitoring:
-
Daily: Record body weight, observe general appearance (fur, posture), and note any behavioral changes.
-
Weekly (or as indicated): Collect blood samples for complete blood count (CBC) and serum chemistry (including BUN and creatinine). Collect urine for urinalysis (especially for albumin levels).
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity [frontiersin.org]
- 5. Targeting the Hippo pathway in cancer: kidney toxicity as a class effect of TEAD inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. onclive.com [onclive.com]
- 8. Frontiers | Safety Considerations in the Development of Hippo Pathway Inhibitors in Cancers [frontiersin.org]
- 9. A combat with the YAP/TAZ-TEAD oncoproteins for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Discovery of a new class of reversible TEA domain transcription factor inhibitors with a novel binding mode | eLife [elifesciences.org]
- 13. Structure-Based Design of Y-Shaped Covalent TEAD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
dealing with resistance to DC-TEADin02 in cancer cell lines
Technical Support Center: DC-TEADin02
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions related to the use of this compound in cancer cell lines, with a specific focus on addressing and understanding resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of the Hippo signaling pathway. The core of this pathway involves the transcriptional co-activators YAP and TAZ, which, when active, translocate to the nucleus and bind to TEAD family transcription factors.[1][2] This complex then drives the expression of genes that promote cell proliferation and inhibit apoptosis.[2] this compound functions by targeting the TEAD palmitoylation pocket, which is crucial for TEAD stability and its interaction with YAP/TAZ.[3][4] By inhibiting this site, this compound effectively disrupts the YAP/TAZ-TEAD complex, leading to the suppression of downstream oncogenic signaling.
Q2: What is the difference between intrinsic and acquired resistance?
A2: Intrinsic resistance is the inherent ability of cancer cells to resist a therapy they have never been exposed to. This is often observed when there is a poor initial response to the treatment. Acquired resistance develops after an initial positive response to a therapy. Cancer cells gradually develop genetic or protein alterations that make them unresponsive to the drug, leading to relapse. This is a significant clinical challenge.
Q3: How can I develop a this compound-resistant cell line for my studies?
A3: Drug-resistant cell lines are valuable models for studying resistance mechanisms.[5] A common method is to continuously expose a parental cancer cell line to this compound at a low concentration, and then gradually increase the concentration in a stepwise manner over several weeks or months.[5][6] At each stage, the surviving cells are selected and expanded.[5] Successful development of resistance is confirmed by a significant increase (typically 3- to 10-fold or higher) in the half-maximal inhibitory concentration (IC50) value compared to the original parental cell line.[5]
Q4: Are there known mechanisms of resistance to Hippo pathway inhibitors like this compound?
A4: While specific resistance mechanisms to this compound are still an active area of research, resistance to targeted therapies often involves alterations in the drug target, activation of bypass signaling pathways, or changes in drug efflux.[7][8] For Hippo pathway inhibitors, potential mechanisms could include mutations in the TEAD palmitoylation pocket that prevent drug binding, or upregulation of alternative survival pathways (e.g., PI3K/Akt or Wnt/β-catenin signaling) that bypass the need for YAP/TAZ-TEAD activity.[7][9][10]
Troubleshooting Guide
This guide addresses common experimental problems encountered when working with this compound.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Loss of Efficacy: My cells were initially sensitive to this compound, but now show a reduced response (higher IC50). | 1. Acquired Resistance: The cell line may have developed resistance through prolonged exposure. 2. Cell Line Integrity: The cell line may have been contaminated, misidentified, or has genetically drifted over many passages. | 1. Confirm Resistance: Re-calculate the IC50 value and compare it to the parental line. A significant increase confirms resistance.[5] 2. Verify Cell Line: Perform cell line authentication (e.g., STR profiling). 3. Use Early Passage Cells: Thaw a fresh, early-passage vial of the parental cells and re-test sensitivity. |
| High Variability in IC50 Values | 1. Inconsistent Cell Plating: Uneven cell numbers across wells.[11] 2. Variable Cell Health: Using cells that are confluent or in different growth phases.[11] 3. Assay Conditions: Suboptimal assay duration or cell seeding density.[12] | 1. Automate Plating: Use automated cell dispensers for uniform plating.[12] 2. Standardize Seeding: Use asynchronously dividing cells from a sub-confluent flask for seeding.[11] 3. Optimize Assay: Perform a growth curve to determine the optimal seeding density and ensure cells are in the logarithmic growth phase during the experiment.[12] |
| Unexpected Cell Death in Control (DMSO) Wells | 1. DMSO Toxicity: DMSO concentration is too high. 2. Contamination: Bacterial, fungal, or mycoplasma contamination.[13][14] 3. Poor Cell Health: Cells are stressed due to over-passaging or poor culture conditions. | 1. Check DMSO Concentration: Ensure the final DMSO concentration is typically ≤ 0.1% and is consistent across all wells. 2. Test for Contamination: Regularly test cultures for mycoplasma. Visually inspect for signs of bacterial or fungal growth.[13][14] 3. Culture Maintenance: Adhere to strict aseptic techniques and maintain a consistent passaging schedule.[13] |
| No Effect of this compound on YAP/TAZ Target Gene Expression | 1. Inactive Compound: The compound may have degraded due to improper storage. 2. Resistance Mechanism: Cells may have a resistance mechanism downstream of YAP/TAZ nuclear localization (e.g., altered chromatin accessibility). 3. Experimental Issue: Suboptimal qRT-PCR assay or incorrect timing of sample collection. | 1. Verify Compound Activity: Test the compound on a known sensitive cell line as a positive control. 2. Investigate Mechanism: Perform Western blot to confirm if YAP/TAZ protein levels are affected as expected. 3. Optimize Experiment: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the optimal time point for measuring target gene modulation. |
Visualized Pathways and Workflows
Mechanism of Action and Resistance
The Hippo pathway is a critical regulator of cell growth.[1] In many cancers, this pathway is dysregulated, leading to the activation of the transcriptional co-activators YAP and TAZ.[1]
Caption: this compound inhibits the TEAD-YAP/TAZ interaction, leading to YAP/TAZ degradation.
Troubleshooting Workflow for Resistance
When a loss of this compound efficacy is observed, a systematic approach is necessary to identify the cause.
References
- 1. Frontiers | Safety Considerations in the Development of Hippo Pathway Inhibitors in Cancers [frontiersin.org]
- 2. oncotarget.com [oncotarget.com]
- 3. Hippo pathway inhibition by blocking the YAP/TAZ-TEAD interface: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. mdpi.com [mdpi.com]
- 8. oaepublish.com [oaepublish.com]
- 9. Targeting the Hippo/YAP Pathway: A Promising Approach for Cancer Therapy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 13. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 14. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validation & Comparative
A Comparative Analysis of DC-TEADin02 and Other TEAD Inhibitors for Cancer Therapy
For Immediate Release
In the landscape of targeted cancer therapy, the transcriptional enhanced associate domain (TEAD) family of proteins has emerged as a critical node in the Hippo signaling pathway, a key regulator of cell proliferation and organ size. Dysregulation of this pathway, leading to the activation of the transcriptional coactivators YAP and TAZ and their subsequent interaction with TEAD, is a hallmark of several cancers. This has spurred the development of numerous TEAD inhibitors, each with distinct mechanisms of action. This guide provides a comprehensive comparison of the efficacy of DC-TEADin02, a covalent TEAD autopalmitoylation inhibitor, with other notable TEAD inhibitors, supported by experimental data.
Mechanism of Action: A Tale of Two Strategies
TEAD inhibitors can be broadly categorized into two main classes based on their mechanism of action:
-
TEAD Autopalmitoylation Inhibitors: These compounds, including This compound , prevent the covalent attachment of palmitic acid to a conserved cysteine residue in the TEAD protein. This post-translational modification is crucial for the stability of TEAD and its interaction with YAP/TAZ. By inhibiting this process, these molecules effectively disrupt the formation of the oncogenic TEAD-YAP/TAZ complex.[1][2]
-
YAP/TAZ-TEAD Interaction Disruptors: This class of inhibitors directly interferes with the protein-protein interaction between YAP/TAZ and TEAD. These molecules, such as IAG933 and K-975 , are designed to bind to the interface of this interaction, preventing the formation of the transcriptional complex.
In Vitro Efficacy: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of an inhibitor. The following table summarizes the reported IC50 values for this compound and other prominent TEAD inhibitors in various in vitro assays.
| Inhibitor | Target/Assay | IC50 (nM) | Cell Line(s) | Reference(s) |
| This compound | TEAD Autopalmitoylation | 197 | - | [1] |
| K-975 | TEAD-Luciferase Reporter | 10 - 20 | NCI-H2030, HOP 62 | |
| Cell Proliferation (NF2-deficient) | ~20 | NCI-H226 | [3] | |
| IAG933 | TEAD4 Binding | 9 | - | |
| TEAD Target Gene Expression | 11 - 26 | MSTO-211H, NCI-H226 | [4] | |
| VT-103 | Cell Proliferation | Potent (specific value not provided) | NCI-H226, NCI-H2052 | [5] |
| VT-104 (VT3989) | Cell Proliferation | Potent (specific value not provided) | NCI-H226, NCI-H2052 | [5] |
| VT-107 | Cell Proliferation | Potent (specific value not provided) | NCI-H226, NCI-H2052 | [5] |
| MYF-03-176 | TEAD Reporter Assay | 14 | - | [2] |
| Cell Proliferation (NF2-deficient) | 16 - 24 | NCI-H226 | [2] |
In Vivo Efficacy: Preclinical Evidence
Preclinical studies in animal models provide crucial insights into the therapeutic potential of these inhibitors.
-
K-975 has demonstrated significant tumor growth suppression and prolonged survival in malignant pleural mesothelioma (MPM) xenograft models.[1]
-
IAG933 has shown robust anti-tumor activity in mouse and rat xenograft models of mesothelioma.[4]
-
VT-103 exhibited strong anti-tumor efficacy, leading to tumor regression in an NCI-H226 xenograft model at a dose of 3 mg/kg once daily.[5]
-
VT-104 (VT3989) also significantly inhibited tumor growth in an NCI-H226 xenograft model.[5]
Quantitative data on the in vivo efficacy of this compound is not yet publicly available, precluding a direct comparative analysis in this context.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the underlying biology and experimental approaches, the following diagrams illustrate the Hippo-YAP/TAZ-TEAD signaling pathway and a general workflow for screening TEAD inhibitors.
Experimental Protocols
TEAD Autopalmitoylation Inhibition Assay
This assay is designed to measure the ability of a compound to inhibit the autopalmitoylation of TEAD proteins.
Materials:
-
HEK293T cells
-
Expression plasmids for Myc-tagged TEAD1, TEAD2, TEAD3, or TEAD4
-
Alkyne palmitate (100 µM)
-
Test compounds (e.g., this compound) at various concentrations
-
Lysis buffer (50 mM Tris-HCl, pH 7.3, 150 mM NaCl, 0.5 mM EDTA, 1% Triton X-100, protease and phosphatase inhibitors)
-
Anti-Myc antibody
-
Protein A/G magnetic beads
-
Click chemistry reagents: biotin-azide, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate)
-
Streptavidin-HRP
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Transfect HEK293T cells with the respective Myc-TEAD expression plasmid.
-
After 24 hours, treat the cells with the test compound and alkyne palmitate for another 24 hours.
-
Lyse the cells and immunoprecipitate Myc-TEAD using an anti-Myc antibody coupled to protein A/G magnetic beads.
-
Perform a click chemistry reaction to attach biotin-azide to the alkyne-palmitoylated TEAD.
-
Elute the proteins, separate them by SDS-PAGE, and transfer to a PVDF membrane.
-
Detect palmitoylated TEAD using streptavidin-HRP and total TEAD using an anti-Myc antibody.
-
Quantify the band intensities to determine the percentage of inhibition.[6][7]
TEAD Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of the TEAD-YAP/TAZ complex.
Materials:
-
HEK293T or other suitable cancer cell line
-
TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-Luc)
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
Test compounds at various concentrations
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate.
-
Co-transfect the cells with the TEAD-responsive luciferase reporter plasmid and the Renilla control plasmid.
-
After 24 hours, treat the cells with the test compounds for an additional 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
Calculate the percentage of inhibition relative to a vehicle-treated control.[8][9][10]
Cell Viability Assay (MTT Assay)
This assay assesses the effect of TEAD inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., NCI-H226)
-
Complete culture medium
-
Test compounds at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to a vehicle-treated control.[11][12][13][14]
Conclusion
The field of TEAD inhibitors is rapidly evolving, with multiple promising candidates demonstrating potent anti-cancer activity in preclinical models. This compound, as a covalent inhibitor of TEAD autopalmitoylation, represents a distinct and effective strategy to disrupt the oncogenic output of the Hippo pathway. While direct head-to-head comparisons are limited, the available data suggests that this compound exhibits comparable in vitro potency to other leading TEAD inhibitors that function through different mechanisms. Further in vivo studies for this compound are warranted to fully elucidate its therapeutic potential relative to other agents in this class. The continued development and comparative evaluation of these inhibitors will be crucial in identifying the most effective therapeutic strategies for cancers driven by Hippo pathway dysregulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-Based Design of Y-Shaped Covalent TEAD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor Vaccines Based on Dendritic Cells: From Experiments using Animal Tumor Models to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct and selective pharmacological disruption of the YAP–TEAD interface by IAG933 inhibits Hippo-dependent and RAS–MAPK-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00044C [pubs.rsc.org]
- 7. Autopalmitoylation of TEAD Proteins Regulates Transcriptional Output of Hippo Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Discovery of a subtype-selective, covalent inhibitor against palmitoylation pocket of TEAD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. researchgate.net [researchgate.net]
- 14. MTT assay overview | Abcam [abcam.com]
A Comparative Guide to the Validation of DC-TEADin02's Inhibitory Effect on TEAD Autopalmitoylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of DC-TEADin02, a covalent inhibitor of TEAD autopalmitoylation, with other notable TEAD inhibitors. The information presented is supported by experimental data to assist researchers in selecting the appropriate tools for their studies on the Hippo signaling pathway and associated pathologies.
Introduction to TEAD Autopalmitoylation and Its Inhibition
The TEA Domain (TEAD) family of transcription factors (TEAD1-4) are central regulators of the Hippo signaling pathway, which plays a crucial role in organ size control, tissue regeneration, and tumorigenesis. A key post-translational modification essential for TEAD activity is autopalmitoylation, a process where a palmitate molecule is covalently attached to a conserved cysteine residue within the TEAD lipid-binding pocket. This modification is critical for the interaction of TEADs with their co-activators, YAP and TAZ, and for their stability. Consequently, inhibiting TEAD autopalmitoylation has emerged as a promising therapeutic strategy for cancers driven by a hyperactive Hippo pathway.
This compound is a potent, covalent, pan-TEAD inhibitor that targets this autopalmitoylation process.[1][2][3] This guide will compare its performance with other covalent and non-covalent TEAD inhibitors.
Quantitative Comparison of TEAD Inhibitors
The following table summarizes the inhibitory potency (IC50 values) of this compound and a selection of other covalent and non-covalent TEAD inhibitors against various TEAD isoforms. This data is compiled from multiple studies and provides a quantitative basis for comparing these compounds.
| Inhibitor | Type | TEAD1 IC50 (µM) | TEAD2 IC50 (µM) | TEAD3 IC50 (µM) | TEAD4 IC50 (µM) | Reporter Assay IC50 (µM) |
| This compound | Covalent | Pan-inhibitor (0.197) | Pan-inhibitor (0.197) | Pan-inhibitor (0.197) | Pan-inhibitor (0.197) | - |
| MYF-03-69 | Covalent | Submicromolar | Submicromolar | Submicromolar | Submicromolar | 0.056 |
| DC-TEADin1072 | Covalent | 0.61 ± 0.02 | >10 | 0.58 ± 0.12 | >10 | - |
| DC-TEAD3in03 | Covalent | >10 | >10 | 0.16 ± 0.03 | >10 | 1.15 |
| K-975 | Covalent | - | - | - | - | - |
| TED-347 | Covalent | - | - | - | - | - |
| Compound 22 | Covalent | - | - | - | - | 0.017 |
| MGH-CP1 | Non-covalent | - | 0.710 | - | 0.672 | - |
| VT-103 | Non-covalent | - | - | - | - | - |
| VT-107 | Non-covalent | - | - | - | - | - |
| GNE-7883 | Non-covalent | Pan-inhibitor | Pan-inhibitor | Pan-inhibitor | Pan-inhibitor | - |
Note: A dash (-) indicates that the data was not available in the reviewed sources. The IC50 for this compound is presented as a pan-TEAD value.
Key Experimental Protocols
Accurate validation of TEAD inhibitors relies on robust experimental methodologies. Below are detailed protocols for key assays used to assess the inhibition of TEAD autopalmitoylation and its downstream effects.
Acyl-Biotin Exchange (ABE) Assay for TEAD Palmitoylation
This assay is used to detect the palmitoylation status of TEAD proteins.
Principle: Free cysteine residues are first blocked. Then, the thioester bond of palmitoylated cysteines is cleaved, and the newly exposed thiol groups are tagged with biotin. The biotinylated proteins are then detected by western blotting.
Protocol:
-
Cell Lysis: Lyse cells in a buffer containing protease inhibitors and N-ethylmaleimide (NEM) to block free thiol groups.
-
Acetone Precipitation: Precipitate proteins to remove excess NEM.
-
Hydroxylamine Treatment: Resuspend the protein pellet in a buffer containing hydroxylamine (HAM) to cleave the palmitoyl-thioester bonds. A control sample without HAM should be included.
-
Biotinylation: Add a thiol-reactive biotinylation reagent (e.g., Biotin-HPDP) to label the newly exposed cysteine residues.
-
Streptavidin Pulldown: Capture the biotinylated proteins using streptavidin-agarose beads.
-
Western Blot Analysis: Elute the captured proteins and analyze the palmitoylation of TEAD by western blotting using a TEAD-specific antibody.
Luciferase Reporter Assay for TEAD Transcriptional Activity
This assay measures the transcriptional activity of the YAP/TAZ-TEAD complex.
Principle: A reporter plasmid containing a luciferase gene under the control of a promoter with multiple TEAD binding sites (e.g., 8xGTIIC) is transfected into cells. Inhibition of TEAD activity leads to a decrease in luciferase expression.
Protocol:
-
Cell Seeding and Transfection: Seed cells in a multi-well plate. Co-transfect the cells with the TEAD-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).
-
Inhibitor Treatment: Treat the cells with the TEAD inhibitor at various concentrations.
-
Cell Lysis: After the desired incubation period, lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The results are typically expressed as a percentage of the activity in untreated control cells.
Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction
This assay is used to determine if an inhibitor disrupts the interaction between YAP and TEAD.
Principle: An antibody against either YAP or TEAD is used to pull down the protein from a cell lysate. The presence of the interacting protein in the immunoprecipitated complex is then detected by western blotting.
Protocol:
-
Cell Lysis: Lyse inhibitor-treated and control cells in a non-denaturing lysis buffer containing protease inhibitors.
-
Pre-clearing: Incubate the cell lysates with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody specific to the bait protein (e.g., anti-YAP or anti-TEAD) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blot Analysis: Elute the proteins from the beads and analyze the presence of the prey protein (e.g., TEAD or YAP) in the immunoprecipitate by western blotting.
Visualizing the Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of the signaling pathways and experimental workflows involved in the validation of TEAD inhibitors.
Caption: The Hippo Signaling Pathway and the point of intervention for this compound.
Caption: Workflow for the Acyl-Biotin Exchange (ABE) Assay.
Caption: Workflow for the Luciferase Reporter Assay.
References
- 1. Discovery of a subtype-selective, covalent inhibitor against palmitoylation pocket of TEAD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Evaluating the Potency of DC-TEADin02 Against Other Vinylsulfonamide Derivatives as TEAD Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The transcriptional enhanced associate domain (TEAD) family of transcription factors has emerged as a critical node in the Hippo signaling pathway, playing a pivotal role in cell proliferation, differentiation, and tumorigenesis. The discovery that TEAD activity is dependent on autopalmitoylation has opened a new avenue for therapeutic intervention. This has led to the development of small molecule inhibitors that target the palmitate-binding pocket of TEAD proteins. Among these, vinylsulfonamide derivatives have shown promise as potent and covalent inhibitors. This guide provides a comparative evaluation of DC-TEADin02, a notable vinylsulfonamide-based TEAD inhibitor, against other derivatives and TEAD inhibitors with different scaffolds, supported by experimental data and detailed protocols.
Potency Comparison of TEAD Inhibitors
The potency of TEAD inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays that measure the inhibition of TEAD autopalmitoylation. The following table summarizes the IC50 values for this compound and other selected TEAD inhibitors. It is important to note that these values are compiled from various studies and may not be directly comparable due to potential variations in experimental conditions.
| Compound Name | Chemical Scaffold | Target | Potency (IC50) | Notes |
| This compound | Vinylsulfonamide | TEAD (pan) | 197 ± 19 nM | Covalent inhibitor of TEAD autopalmitoylation. [1] |
| K-975 | Acrylamide | TEAD (pan) | ~50-100 nM | Covalent inhibitor, disrupts YAP/TAZ-TEAD interaction. |
| TED-347 | Chloromethyl ketone | TEAD (pan) | Not specified | Covalent inhibitor, allosterically inhibits TEAD-YAP interaction. |
| MYF-03-176 | Acrylamide | TEAD (pan) | 11 nM | Potent covalent inhibitor with in vivo efficacy.[2] |
| MGH-CP1 | Non-covalent | TEAD (pan) | Sub-micromolar | Reversible inhibitor of TEAD palmitoylation. |
| VT103 | Non-covalent | TEAD (pan) | Not specified | Reversible inhibitor. |
Experimental Protocols
The primary method for evaluating the potency of compounds like this compound is the in vitro TEAD autopalmitoylation inhibition assay. This assay measures the ability of a compound to block the covalent attachment of a palmitate molecule to a conserved cysteine residue in the TEAD protein.
In Vitro TEAD Autopalmitoylation Inhibition Assay
Objective: To determine the IC50 value of an inhibitor against TEAD autopalmitoylation.
Materials:
-
Recombinant human TEAD protein (YAP-binding domain)
-
Alkyne-palmitoyl-CoA (a palmitoyl-CoA analog with a terminal alkyne for click chemistry)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT)
-
Azide-functionalized reporter tag (e.g., Azide-biotin or Azide-fluorophore)
-
Click chemistry reagents (Copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper chelator like TBTA)
-
SDS-PAGE gels and Western blotting reagents
-
Streptavidin-HRP conjugate (for biotin detection) or fluorescence imaging system
Procedure:
-
Compound Incubation: Recombinant TEAD protein is pre-incubated with varying concentrations of the test compound (or DMSO as a vehicle control) in the assay buffer for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Palmitoylation Reaction: The autopalmitoylation reaction is initiated by adding alkyne-palmitoyl-CoA to the TEAD-inhibitor mixture. The reaction is allowed to proceed for a specific time (e.g., 1-2 hours) at 37°C.
-
Click Chemistry Labeling: Following the palmitoylation reaction, the azide-functionalized reporter tag is covalently attached to the alkyne-modified palmitate on the TEAD protein via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.
-
Detection and Quantification:
-
The reaction products are separated by SDS-PAGE.
-
The gel is then analyzed by in-gel fluorescence scanning (if a fluorescent azide was used) or transferred to a membrane for Western blotting.
-
For Western blotting, the membrane is probed with streptavidin-HRP to detect the biotinylated (palmitoylated) TEAD. The signal is visualized using a chemiluminescent substrate.
-
The intensity of the signal in each lane, corresponding to the amount of palmitoylated TEAD, is quantified using densitometry.
-
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the DMSO control. The IC50 value is then determined by fitting the dose-response data to a suitable sigmoidal curve.
Visualizing Key Processes
To better understand the context of this compound's mechanism of action and the workflow for its evaluation, the following diagrams are provided.
Caption: The Hippo Signaling Pathway and the point of intervention for this compound.
Caption: A generalized workflow for the discovery and evaluation of covalent TEAD inhibitors.
Conclusion
This compound stands as a potent, covalent inhibitor of TEAD autopalmitoylation, a key post-translational modification required for TEAD's transcriptional activity. Its vinylsulfonamide warhead allows for the irreversible modification of a conserved cysteine in the palmitate-binding pocket, effectively shutting down TEAD-mediated gene expression. While direct, comprehensive comparisons of a wide range of vinylsulfonamide derivatives under identical conditions are limited in the public domain, the available data suggests that this chemical class offers a promising scaffold for the development of highly potent TEAD inhibitors. Further structure-activity relationship studies will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of this promising class of anti-cancer agents. The experimental protocols and workflows detailed in this guide provide a framework for the continued evaluation and development of novel TEAD inhibitors.
References
comparing the in vivo anti-tumor efficacy of DC-TEADin02 with other compounds
For Researchers, Scientists, and Drug Development Professionals
The Hippo-YAP/TAZ-TEAD Signaling Pathway
The Hippo pathway is a kinase cascade that, when active, phosphorylates and inactivates the transcriptional co-activators YAP and TAZ by promoting their cytoplasmic retention and degradation.[4] In many cancers, this pathway is disrupted, leading to the accumulation of YAP/TAZ in the nucleus. There, they bind to TEAD transcription factors, initiating a gene expression program that promotes tumor growth.[4][5] TEAD inhibitors primarily work by targeting the palmitoylation pocket of TEAD proteins, which is essential for their stability and interaction with YAP/TAZ.[6][7][8]
Caption: The Hippo signaling pathway and the mechanism of TEAD inhibition.
Comparative In Vivo Efficacy of TEAD Inhibitors
The development of TEAD inhibitors has led to several promising compounds, with some advancing to clinical trials.[5] The in vivo anti-tumor efficacy of these inhibitors is often evaluated in xenograft and patient-derived xenograft (PDX) models of cancers with known Hippo pathway dysregulation, such as mesothelioma and those with NF2 mutations.[3][6]
| Compound | Type | Cancer Models | Key In Vivo Findings | Reference |
| SWTX-143 | Covalent pan-TEAD inhibitor | Mesothelioma | Demonstrated stronger mesothelioma suppressing effects in vivo compared to earlier generation TEAD inhibitors. | [1] |
| SPR1 | Reversible TEAD1/4 preferential inhibitor | Mesothelioma, various non-mesothelioma models | Showed low nM single-agent activity and induced tumor regression in large established tumors.[2] Favorable safety profile, avoiding the kidney toxicity associated with TEAD3 inhibition.[9] | [2][9] |
| VT3989 | TEAD1/2/3 inhibitor | Malignant mesothelioma, NF2-mutated tumors | Showed clinical activity with confirmed objective responses in a Phase 1 study. However, it has been associated with proteinuria.[9] | [9] |
| IK930 | TEAD1-preferential inhibitor | Epithelioid hemangioendothelioma | Did not yield objective responses in a Phase 1 study but had a more favorable safety profile than VT3989.[9] | [9] |
| K-975 | Covalent TEAD inhibitor | Mesothelioma | Used in comparative studies to assess the drug-interaction landscape of TEAD inhibitors. | [10] |
| ISM 6331 | Non-covalent pan-TEAD inhibitor | Hippo-mutant mesothelioma lung model | Exhibited potent in vitro and in vivo anti-cancer activities, showing superior tumor growth inhibition compared to a TEAD1-specific inhibitor. | [4] |
| DC-TEAD3in03 | Covalent TEAD3-selective inhibitor | Not specified in provided abstracts | A subtype-selective covalent inhibitor targeting the palmitoylation pocket of TEAD3. In vivo data is not detailed in the available search results. | [8][11] |
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of in vivo studies. Below is a generalized protocol based on common practices in the field for evaluating TEAD inhibitors.
In Vivo Tumor Xenograft Model
-
Cell Culture: Human cancer cell lines with known Hippo pathway alterations (e.g., NF2-deficient mesothelioma cells) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or nude mice) aged 6-8 weeks are used.
-
Tumor Implantation: A suspension of cancer cells (typically 1-5 x 10^6 cells in 100-200 µL of a matrix gel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²)/2.
-
Compound Administration: Once tumors reach the desired size, mice are randomized into vehicle control and treatment groups. The TEAD inhibitor is administered via a clinically relevant route, such as oral gavage or intraperitoneal injection, at a specified dose and schedule (e.g., once or twice daily).
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include body weight changes (to assess toxicity), survival analysis, and pharmacodynamic analysis of tumor tissue to confirm target engagement (e.g., by measuring the expression of TEAD target genes).
-
Statistical Analysis: Tumor growth curves are plotted, and statistical analyses (e.g., t-test or ANOVA) are performed to determine the significance of the anti-tumor effect compared to the vehicle control.
Caption: A generalized workflow for assessing the in vivo efficacy of anti-tumor compounds.
Discussion and Future Directions
The landscape of TEAD inhibitors is rapidly evolving, with a growing understanding of the nuances of targeting different TEAD paralogs.[2][9] While pan-TEAD inhibitors have shown efficacy, there is increasing interest in developing isoform-selective inhibitors to potentially improve the therapeutic window by minimizing off-target toxicities.[9] For instance, inhibiting TEAD3 has been linked to kidney toxicity, leading to the development of TEAD1/4-selective inhibitors like SPR1.[9] Conversely, some research suggests that pan-TEAD inhibition might be more efficacious than targeting single isoforms in certain contexts.[4]
Combination therapies are also a promising avenue of investigation. Preclinical studies have shown that TEAD inhibitors can synergize with inhibitors of other signaling pathways, such as the MAPK and EGFR pathways.[2][6][9] This suggests that TEAD inhibitors could be used to overcome resistance to other targeted therapies.
References
- 1. Research Portal - In vivo effects of novel YAP/TAZ-TEAD inhibitors [research.kuleuven.be]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. dfci.portals.in-part.com [dfci.portals.in-part.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Comparative Assessment and High-Throughput Drug-Combination Profiling of TEAD-Palmitoylation Inhibitors in Hippo Pathway Deficient Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
analysis of DC-TEADin02's ability to disrupt the YAP-TEAD interaction versus other inhibitors
For researchers, scientists, and drug development professionals, the search for potent and specific inhibitors of the oncogenic YAP-TEAD interaction is a critical frontier in cancer therapy. This guide provides a comparative analysis of DC-TEADin02, a covalent TEAD autopalmitoylation inhibitor, and other prominent inhibitors targeting the YAP-TEAD signaling axis. We present a synthesis of available experimental data to objectively evaluate their distinct mechanisms and potencies.
The Hippo signaling pathway is a crucial regulator of organ size and tissue homeostasis. Its dysregulation leads to the nuclear accumulation of the transcriptional co-activator Yes-associated protein (YAP) and its paralog TAZ. In the nucleus, YAP/TAZ bind to the TEA domain (TEAD) family of transcription factors, driving the expression of genes that promote cell proliferation, survival, and tumorigenesis. Consequently, inhibiting the YAP-TEAD interaction has emerged as a promising therapeutic strategy for various cancers.
Mechanism of Action: A Tale of Two Strategies
YAP-TEAD inhibitors can be broadly categorized based on their mechanism of action: those that directly disrupt the protein-protein interaction (PPI) between YAP and TEAD, and those that allosterically modulate TEAD function. This compound belongs to a distinct class of covalent inhibitors that target the autopalmitoylation of TEAD.
This compound: A Covalent Inhibitor of TEAD Autopalmitoylation
This compound is a potent and covalent inhibitor of TEAD autopalmitoylation, a critical post-translational modification required for TEAD stability and function.[1][2] Unlike many other inhibitors, this compound inhibits TEAD activity without directly disrupting the YAP-TEAD interaction itself.[3] By covalently modifying a conserved cysteine residue in the palmitate-binding pocket of TEAD, this compound effectively inactivates the transcription factor.[1]
Interaction Disruptors: A Direct Approach
In contrast, other inhibitors are designed to directly interfere with the binding of YAP to TEAD. These include:
-
Verteporfin: Initially identified as a photosensitizer, Verteporfin has been shown to inhibit YAP-TEAD interaction, leading to the cytoplasmic retention of YAP. Its mechanism is thought to involve direct binding to YAP.
-
Peptide-Based Inhibitors: Several peptides derived from YAP or VGLL4 (a competing TEAD binding partner) have been developed to competitively inhibit the YAP-TEAD interaction.
-
K-975: This potent, selective, and orally active TEAD inhibitor directly disrupts the YAP/TAZ-TEAD protein-protein interaction, showing promise in preclinical models of malignant pleural mesothelioma.[3]
Quantitative Comparison of Inhibitor Potency
The following tables summarize the available quantitative data for this compound and other representative YAP-TEAD inhibitors. It is important to note that the IC50 and GI50 values are from different studies and assays, which should be considered when making direct comparisons.
| Inhibitor | Target/Assay | IC50 / GI50 | Mechanism of Action | Reference |
| This compound | TEAD Autopalmitoylation | 197 nM | Covalent inhibitor of TEAD autopalmitoylation | [3] |
| K-975 | Cell Proliferation (NCI-H226 cells) | 20 nM (GI50) | Disrupts YAP/TAZ-TEAD interaction | [4] |
| Verteporfin | Cell Viability (Ovarian Cancer Cells, 72h) | ~10.55 - 17.92 µM | Disrupts YAP-TEAD interaction | |
| CPD3.1 | TEAD1-4 Activity (Luciferase Reporter) | ~33 - 48 µM | Disrupts YAP-TEAD interaction | |
| MYF-03-176 | TEAD Transcriptional Activity (NCI-H226 cells) | 11 nM | Covalent binder to TEAD palmitate pocket, disrupts YAP-TEAD interaction |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to characterize YAP-TEAD inhibitors.
TEAD Autopalmitoylation Assay
This assay is used to determine the ability of a compound to inhibit the autopalmitoylation of TEAD proteins.
-
Recombinant Protein Incubation: Purified recombinant TEAD protein is incubated with the test compound at various concentrations.
-
Palmitoyl-CoA Addition: A clickable alkyne-palmitoyl-CoA analog is added to the reaction mixture.
-
Click Chemistry: Following incubation, the reaction is quenched, and a fluorescently tagged azide (e.g., rhodamine-azide) is "clicked" onto the alkyne-palmitoylated TEAD.
-
Detection: The level of TEAD palmitoylation is quantified by measuring the fluorescence signal, typically after separation by SDS-PAGE. Total TEAD protein is also measured as a loading control.
Luciferase Reporter Assay for YAP-TEAD Activity
This cell-based assay measures the transcriptional activity of the YAP-TEAD complex.
-
Cell Transfection: Cells (e.g., HEK293T) are co-transfected with several plasmids:
-
A reporter plasmid containing a luciferase gene under the control of a TEAD-responsive promoter (e.g., 8xGTIIC-luciferase).[5]
-
An expression plasmid for YAP to drive the reporter gene expression.
-
An expression plasmid for TEAD.
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Inhibitor Treatment: The transfected cells are treated with the test inhibitor at various concentrations.
-
Lysis and Luminescence Measurement: After a suitable incubation period, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for differences in transfection efficiency and cell number. The inhibitory effect of the compound is determined by the reduction in normalized luciferase activity.
Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction
This technique is used to determine if a compound disrupts the physical interaction between YAP and TEAD in a cellular context.
-
Cell Culture and Treatment: Cells endogenously or exogenously expressing YAP and TEAD are treated with the test inhibitor or a vehicle control.
-
Cell Lysis: The cells are lysed under non-denaturing conditions to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific for either YAP or TEAD. This antibody is typically coupled to protein A/G beads. The antibody-protein complex is then precipitated from the lysate.
-
Washing: The precipitated complexes are washed to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads and separated by SDS-PAGE. The presence of the interacting protein (TEAD if YAP was immunoprecipitated, or vice versa) is detected by Western blotting using a specific antibody. A decrease in the co-precipitated protein in the inhibitor-treated sample compared to the control indicates disruption of the interaction.
Visualizing the Hippo Pathway and Experimental Logic
To better understand the context of YAP-TEAD inhibition, the following diagrams illustrate the Hippo signaling pathway and the logical workflow for inhibitor comparison.
Caption: The Hippo Signaling Pathway.
Caption: Workflow for Comparing YAP-TEAD Inhibitors.
Conclusion
The development of small molecule inhibitors targeting the YAP-TEAD transcriptional complex represents a significant advancement in oncology. This compound stands out due to its unique mechanism of covalently inhibiting TEAD autopalmitoylation, which distinguishes it from direct protein-protein interaction disruptors like K-975 and Verteporfin. While direct comparisons of potency are challenging due to varied experimental setups, the available data suggest that both targeting TEAD autopalmitoylation and disrupting the YAP-TEAD interface are viable strategies for inhibiting this oncogenic pathway. Further head-to-head comparative studies will be invaluable in elucidating the most effective therapeutic approaches for cancers driven by YAP/TAZ-TEAD hyperactivity.
References
- 1. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A combat with the YAP/TAZ-TEAD oncoproteins for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling | eLife [elifesciences.org]
- 5. addgene.org [addgene.org]
Validating the Downregulation of TEAD Target Genes by DC-TEADin02: A Comparative Guide
This guide provides a comprehensive overview of the experimental validation of DC-TEADin02, a covalent inhibitor of TEAD autopalmitoylation, focusing on its efficacy in downregulating TEAD target genes. We will compare its performance with other alternatives and provide detailed experimental protocols and supporting data for researchers, scientists, and drug development professionals.
Introduction to the Hippo-YAP/TAZ-TEAD Signaling Pathway and this compound
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is frequently observed in various cancers. The downstream effectors of this pathway are the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), which, upon activation, translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors. This interaction drives the expression of genes that promote cell proliferation and inhibit apoptosis, such as Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (CYR61).
This compound is a small molecule inhibitor that covalently binds to the palmitate-binding pocket of TEAD proteins. This pocket is essential for TEAD's stability and its interaction with YAP/TAZ. By inhibiting TEAD autopalmitoylation, this compound is designed to disrupt TEAD's transcriptional activity, leading to the downregulation of its target genes.
Experimental Validation of TEAD Target Gene Downregulation
Validating the efficacy of this compound requires a multi-faceted approach to demonstrate the downregulation of TEAD target genes at the mRNA, protein, and transcriptional activity levels. The following are key experiments used for this purpose.
1. Quantitative Real-Time PCR (qPCR) for mRNA Expression Analysis
qPCR is a fundamental technique to quantify the mRNA levels of TEAD target genes. A significant decrease in the mRNA expression of genes like CTGF and CYR61 after treatment with this compound would be a primary indicator of its inhibitory effect.
Table 1: Hypothetical qPCR Data for TEAD Target Gene Expression
| Target Gene | Treatment Group | Fold Change (vs. Vehicle) | P-value |
| CTGF | Vehicle (DMSO) | 1.00 | - |
| This compound (1 µM) | 0.35 | < 0.01 | |
| Alternative Inhibitor A (1 µM) | 0.45 | < 0.01 | |
| CYR61 | Vehicle (DMSO) | 1.00 | - |
| This compound (1 µM) | 0.28 | < 0.01 | |
| Alternative Inhibitor A (1 µM) | 0.38 | < 0.01 |
Experimental Protocol: Quantitative Real-Time PCR (qPCR)
-
Cell Culture and Treatment: Plate cancer cells with a known dysregulated Hippo pathway (e.g., NF2-deficient mesothelioma cells) and treat with this compound, a vehicle control (e.g., DMSO), and/or alternative TEAD inhibitors for a specified time (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the treated cells using a commercially available kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up the qPCR reaction with the cDNA template, primers specific for TEAD target genes (CTGF, CYR61) and a housekeeping gene (e.g., GAPDH, ACTB), and a fluorescent dye (e.g., SYBR Green) or a probe (e.g., TaqMan).
-
Data Analysis: The cycle threshold (Ct) values are used to determine the relative expression of the target genes, normalized to the housekeeping gene. The fold change in gene expression is then calculated relative to the vehicle control.
2. Western Blot for Protein Expression Analysis
To confirm that the downregulation of mRNA translates to a decrease in protein levels, Western blotting is performed for the protein products of TEAD target genes, such as CTGF and Cyr61.
Table 2: Hypothetical Densitometry Analysis of Western Blot Data
| Target Protein | Treatment Group | Relative Protein Level (Normalized to Loading Control) | P-value |
| CTGF | Vehicle (DMSO) | 1.00 | - |
| This compound (1 µM) | 0.42 | < 0.05 | |
| Alternative Inhibitor A (1 µM) | 0.55 | < 0.05 | |
| Cyr61 | Vehicle (DMSO) | 1.00 | - |
| This compound (1 µM) | 0.33 | < 0.05 | |
| Alternative Inhibitor A (1 µM) | 0.48 | < 0.05 |
Experimental Protocol: Western Blot
-
Cell Lysis and Protein Quantification: Lyse the treated cells and quantify the total protein concentration.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for the target proteins (CTGF, Cyr61) and a loading control (e.g., β-actin, GAPDH).
-
Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities using densitometry and normalize the target protein levels to the loading control.
3. Luciferase Reporter Assay for TEAD Transcriptional Activity
A luciferase reporter assay is a highly effective method to directly measure the transcriptional activity of TEAD. In this assay, a reporter plasmid containing TEAD-responsive elements upstream of a luciferase gene is introduced into cells. A decrease in luciferase activity upon treatment with this compound indicates a reduction in TEAD's ability to activate gene transcription.
Table 3: Hypothetical Luciferase Reporter Assay Data
| Reporter Construct | Treatment Group | Relative Luciferase Units (RLU) | P-value |
| 8xGTIIC-luciferase | Vehicle (DMSO) | 100 | - |
| This compound (1 µM) | 25 | < 0.001 | |
| Alternative Inhibitor A (1 µM) | 35 | < 0.001 |
Experimental Protocol: Luciferase Reporter Assay
-
Cell Transfection: Co-transfect cells with a TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase) and a control plasmid expressing Renilla luciferase (for normalization).
-
Treatment: Treat the transfected cells with this compound, a vehicle control, or other inhibitors.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
4. Chromatin Immunoprecipitation (ChIP) for TEAD-DNA Binding
ChIP assays can be used to determine if this compound affects the binding of TEAD to the promoter regions of its target genes. A reduction in the amount of promoter DNA immunoprecipitated with a TEAD antibody after treatment would suggest that the inhibitor disrupts TEAD's association with chromatin.
Table 4: Hypothetical ChIP-qPCR Data
| Target Promoter | Treatment Group | Fold Enrichment (vs. IgG control) | P-value |
| CTGF Promoter | Vehicle (DMSO) | 15.2 | - |
| This compound (1 µM) | 4.5 | < 0.01 | |
| Alternative Inhibitor A (1 µM) | 6.8 | < 0.01 | |
| CYR61 Promoter | Vehicle (DMSO) | 12.8 | - |
| This compound (1 µM) | 3.9 | < 0.01 | |
| Alternative Inhibitor A (1 µM) | 5.5 | < 0.01 |
Experimental Protocol: Chromatin Immunoprecipitation (ChIP)
-
Cross-linking and Chromatin Shearing: Treat cells with this compound and then cross-link protein-DNA complexes with formaldehyde. Shear the chromatin into smaller fragments.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to a TEAD protein (e.g., TEAD1 or TEAD4) or a negative control antibody (e.g., IgG).
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
qPCR Analysis: Quantify the amount of specific promoter DNA (e.g., CTGF, CYR61 promoters) in the immunoprecipitated samples by qPCR.
-
Data Analysis: Calculate the fold enrichment of the target promoter DNA in the TEAD immunoprecipitated sample relative to the IgG control.
Comparison with Alternative TEAD Inhibitors
Several other small molecule inhibitors targeting the TEAD-YAP interaction or TEAD palmitoylation have been developed. These include compounds that bind to the YAP-binding pocket on TEAD or, like this compound, target the palmitate-binding pocket. When comparing this compound to these alternatives, it is crucial to evaluate their relative potency (IC50 or EC50 values), selectivity for different TEAD isoforms, and potential off-target effects using the same set of validation assays described above.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
